ML-T7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H17Cl2NO5 |
|---|---|
Poids moléculaire |
506.3 g/mol |
Nom IUPAC |
5-(2,4-dichlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17Cl2NO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-11-10-15(28)12-18(19)29)27(35-22)23(31)16-4-2-3-5-17(16)24(27)32/h2-12,20-22H,1H3 |
Clé InChI |
OFJOQMMYCMPPEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Identification of ML-T7: A Potent Small-Molecule Inhibitor of the TIM-3 Immune Checkpoint
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML-T7 is a novel, potent small-molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) immune checkpoint. This document provides a comprehensive technical overview of the discovery, identification, and preclinical characterization of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from publicly available scientific literature and product data sheets. This guide includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a critical immune checkpoint receptor expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1][2] Its engagement with ligands such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1) transduces inhibitory signals that suppress anti-tumor immunity.[3][4] Consequently, TIM-3 has emerged as a promising therapeutic target for cancer immunotherapy. This compound was identified through a combination of virtual and functional screening as a potent inhibitor of TIM-3, demonstrating significant potential in preclinical models of cancer.[4][5]
Discovery and Identification of this compound
The identification of this compound was the result of a targeted drug discovery campaign aimed at identifying small-molecule inhibitors of the TIM-3 protein. The process began with a virtual screening of a chemical library to identify compounds predicted to bind to the FG-CC' cleft of TIM-3, a highly conserved binding site for its ligands, PtdSer and CEACAM1.[4][5] This was followed by functional screening to assess the ability of candidate compounds to disrupt TIM-3 ligand interactions and modulate immune cell function. This compound emerged as a lead candidate from this process.
Mechanism of Action
This compound functions as a competitive inhibitor of TIM-3 by binding to the FG-CC' cleft.[4][5] This binding sterically hinders the interaction of TIM-3 with its natural ligands, PtdSer and CEACAM1, thereby blocking the downstream inhibitory signaling cascade.[3] By disrupting these interactions, this compound effectively releases the "brake" on immune cells, leading to enhanced anti-tumor responses.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | This compound Concentration | Duration | Outcome |
| T-Cell Receptor (TCR) / STAT5 Signaling | CD8+ T cells | 10 µM | 0-6 days | Increased phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5.[3] |
| Dendritic Cell (DC) Maturation | Bone Marrow Cells | 10 µM | 24 hours | Increased expression of DC maturation markers.[3] |
| Cytotoxic T-Lymphocyte (CTL) Activation | CTLs | 10 µM | 24 hours | Enhanced activation, cytokine production, and decreased apoptosis.[3] |
| Natural Killer (NK) Cell Activity | NK92 cell line | 10 µM | 48 hours | Significantly enhanced production of IFN-γ, TNF-α, CD107a, and granzyme B.[3] |
Table 2: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Mouse Model
| Treatment Group | Dosage | Dosing Schedule | Outcome |
| This compound Monotherapy | 10-50 mg/kg | Intraperitoneal injection every 2 days for 10 doses | Inhibited tumor growth and prolonged survival.[3] |
| This compound + Nivolumab | 20 mg/kg this compound | Intraperitoneal injection every 2 days for 10 doses | Synergistic improvement in antitumor efficacy and survival.[3] |
| This compound Safety Profile | 50 mg/kg | Intraperitoneal injection every 2 days for 3 weeks | Good safety profile with no adverse effects on body weight.[3] |
Experimental Protocols
In Vitro Assays
5.1.1. CD8+ T-Cell Activation and Signaling Assay
-
Cell Isolation and Culture: Isolate primary CD8+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation and Treatment: Plate the CD8+ T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL). Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium. Treat the cells with 10 µM this compound or vehicle control.
-
Incubation: Incubate the cells for 0 to 6 days at 37°C in a 5% CO2 incubator.
-
Analysis of Signaling Proteins: At desired time points, lyse the cells and perform Western blot analysis to detect the phosphorylation status of key TCR and STAT5 signaling proteins, including PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5, using phospho-specific antibodies.
-
Cytokine Measurement: Collect culture supernatants and measure the concentration of secreted cytokines such as IFN-γ and TNF-α using enzyme-linked immunosorbent assay (ELISA) kits.
5.1.2. Natural Killer (NK) Cell Cytotoxicity Assay
-
Cell Culture: Culture the human NK cell line NK92 in α-MEM medium supplemented with 12.5% FBS, 12.5% horse serum, and 100 U/mL IL-2.
-
Target Cell Labeling: Label target tumor cells (e.g., K562) with a fluorescent dye such as Calcein-AM.
-
Co-culture and Treatment: Co-culture the NK92 cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1). Treat the co-culture with 10 µM this compound or vehicle control.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Cytotoxicity Measurement: Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader. Calculate the percentage of specific lysis.
-
Effector Function Analysis: After 48 hours of co-culture, analyze the expression of degranulation marker CD107a and the production of IFN-γ and granzyme B in NK cells by flow cytometry.
5.1.3. Dendritic Cell (DC) Maturation Assay
-
DC Generation: Isolate bone marrow cells from mice and culture them in the presence of GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days to generate immature DCs.
-
Treatment and Maturation Induction: Treat the immature DCs with 10 µM this compound or vehicle control for 24 hours. Lipopolysaccharide (LPS) can be used as a positive control for DC maturation.
-
Analysis of Maturation Markers: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, and MHC class II. Analyze the expression of these markers by flow cytometry.
In Vivo Syngeneic Mouse Tumor Model
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a syngeneic tumor cell line (e.g., Hepa1-6 hepatocellular carcinoma cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Protocol: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound (10-50 mg/kg), an isotype control antibody, or vehicle via intraperitoneal injection every 2 days for a total of 10 doses. For combination studies, co-administer an anti-PD-1 antibody (e.g., Nivolumab).
-
Endpoint Analysis: Monitor the mice for tumor growth and survival. At the end of the study, or when tumors reach a predetermined size, euthanize the mice. Excise the tumors and spleens for further analysis, such as flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) to assess the number and activation state of CD8+ T cells, NK cells, and DCs.
Signaling Pathways and Experimental Workflows
6.1. Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound blocks the TIM-3 inhibitory signaling pathway.
Caption: this compound enhances T-Cell Receptor (TCR) signaling.
Caption: this compound promotes STAT5 signaling.
6.2. Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a promising small-molecule inhibitor of the TIM-3 immune checkpoint with demonstrated preclinical efficacy, both as a monotherapy and in combination with other checkpoint inhibitors. Its mechanism of action, involving the blockade of TIM-3 ligand binding, leads to the potentiation of anti-tumor immune responses across various immune cell types. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other TIM-3 targeted therapies.
References
- 1. Imatinib mesylate inhibits STAT5 phosphorylation in response to IL-7 and promotes T cell lymphopenia in chronic myelogenous leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ML-T7: A Novel Small Molecule Inhibitor of the Tim-3 Immune Checkpoint
A Technical Guide for Researchers and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion.[1] As a negative regulator of both innate and adaptive immunity, Tim-3 is expressed on various immune cells, including effector T cells, natural killer (NK) cells, and dendritic cells (DCs).[2] Its engagement with ligands such as Phosphatidylserine (PtdSer) and Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1) leads to the suppression of anti-tumor immune responses. The development of small molecule inhibitors targeting Tim-3 represents a promising strategy in cancer immunotherapy, offering potential advantages over monoclonal antibodies in terms of oral bioavailability, tissue penetration, and manufacturing costs.[1] This document provides an in-depth technical overview of ML-T7, a novel and potent small molecule inhibitor of Tim-3.
Mechanism of Action
This compound functions by directly targeting the FG-CC' cleft of Tim-3. This cleft is a highly conserved binding site for its ligands, PtdSer and CEACAM1.[3][4] By occupying this pocket, this compound effectively blocks the interaction between Tim-3 and these ligands, thereby disrupting the downstream inhibitory signaling pathways that lead to T-cell dysfunction.[3][4][5][6] This blockade reinvigorates the anti-tumor activity of various immune effector cells.
The functional consequences of Tim-3 inhibition by this compound are multifaceted:
-
Enhanced T-Cell Function: this compound enhances the survival and antitumor activity of cytotoxic T lymphocytes (CTLs) and chimeric antigen receptor (CAR) T-cells, and reduces their exhaustion.[3][4] It has been shown to enhance T-cell receptor (TCR)/STAT5 signaling.[5]
-
Activation of Innate Immunity: The inhibitor promotes the killing activity of NK cells against tumor cells.[3][4][5]
-
Improved Antigen Presentation: this compound promotes the maturation and antigen-presenting capacity of dendritic cells (DCs).[3][4][5] It has been noted that this compound can strengthen DC function through both Tim-3 and Tim-4, as Tim-4 contains a similar FG-CC' loop.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
| In Vitro Activity of this compound | |
| Parameter | Value/Observation |
| Target | Tim-3 |
| Binding Site | FG-CC' cleft |
| Blocked Interactions | Tim-3/PtdSer, Tim-3/CEACAM1 |
| Effective Concentration (In Vitro) | 10 μM |
| Effect on CTLs | Enhances activation, cytokine production, and decreases apoptosis.[5][7] |
| Effect on NK cells (NK92 cell line) | Significantly enhances the production of IFN-γ, TNF-α, CD107a, and granzyme B (at 10 μM, 48h).[5][7] |
| Effect on Dendritic Cells | Promotes maturation and function, enhancing antigen-presenting ability (at 10 μM, 24h).[5][7] |
| Signaling Pathway Modulation | Increases phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5 upon anti-CD3/CD28 stimulation in CD8+ cells.[5][7] |
| In Vivo Efficacy of this compound | |
| Parameter | Value/Observation |
| Dosing Regimen (monotherapy) | 10-50 mg/kg, intraperitoneal injection, every 2 days for 10 doses.[5][7] |
| Dosing Regimen (combination therapy) | 20 mg/kg, intraperitoneal injection, every 2 days for 10 doses (in combination with Nivolumab).[5][7] |
| Dosing Regimen (safety study) | 50 mg/kg, intraperitoneal injection, every 2 days for 3 weeks.[5][7] |
| Antitumor Efficacy (monotherapy) | Inhibits tumor growth and prolongs survival in hepatocellular carcinoma (HCC) mouse models.[5] Shows comparable tumor inhibitory effects to a Tim-3 blocking antibody.[3][4] |
| Antitumor Efficacy (combination therapy) | Synergizes with anti-PD-1 antibody (Nivolumab) to improve antitumor efficacy and survival in HCC mouse models.[3][4][5] |
| Immunomodulatory Effects (In Vivo) | Increases CD8+ T cells in the tumor and spleen, inhibits T cell exhaustion, and promotes the function of CTLs, NK cells, and DCs.[5][7] In combination therapy, it rejuvenates NK cells and inhibits the accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[5][7] |
| Safety Profile | Shows a good safety profile in mice with no adverse effects on body weight.[5][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies employed in the characterization of this compound.
In Vitro Assays
-
Cell Lines: Human NK cell line (NK92), bone marrow cells for DC maturation.[5][7]
-
CTL Activation and Cytokine Production Assay:
-
Isolate CD8+ T cells.
-
Treat cells with this compound (10 μM) for 24 hours.
-
Stimulate cells with anti-CD3/CD28 antibodies.
-
Assess cytokine production (e.g., IFN-γ, TNF-α) by intracellular staining and flow cytometry or ELISA.
-
Analyze apoptosis using methods like Annexin V/PI staining.
-
-
NK Cell Function Assay:
-
DC Maturation and Function Assay:
-
Western Blot Analysis for Signaling Pathways:
-
Culture CD8+ cells and treat with this compound (10 μM).
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with primary antibodies against phosphorylated and total PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5.[5][7]
-
Detect with secondary antibodies and a chemiluminescence system.
-
In Vivo Studies
-
Animal Models: Syngeneic tumor models (e.g., hepatocellular carcinoma) in wild-type and Tim-3 humanized mice.[3][4]
-
Drug Administration:
-
This compound is administered via intraperitoneal injection.
-
Dosing schedules varied from 10-50 mg/kg every two days.[5]
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Record survival data.
-
-
Immunophenotyping:
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, FoxP3, NKp46) and exhaustion markers (e.g., PD-1, Lag-3).
-
Analyze cell populations by flow cytometry.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on Tim-3 signaling.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Role of ML-T7 in Blocking the Tim-3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and dysfunction in the tumor microenvironment.[1] Its expression on various immune cells, including exhausted CD8+ T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs), makes it a compelling target for cancer immunotherapy.[2][3] ML-T7 is a potent, small-molecule inhibitor of Tim-3 that has demonstrated significant anti-tumor activity in preclinical models by reinvigorating the anti-cancer immune response.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions by directly targeting the FG-CC' cleft of the IgV domain of Tim-3.[4][5] This cleft is a highly conserved binding site for two of its key ligands: phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1).[4][5] By occupying this cleft, this compound sterically hinders the interaction of Tim-3 with PtdSer and CEACAM1, thereby blocking the downstream inhibitory signals that lead to T-cell exhaustion.[2] This blockade results in the enhanced survival and anti-tumor activity of cytotoxic T lymphocytes (CTLs) and chimeric antigen receptor (CAR) T-cells.[4][5] Furthermore, this compound has been shown to promote the killing activity of NK cells and enhance the antigen-presenting capacity of DCs.[2][4] Interestingly, this compound also enhances DC function through Tim-4, which possesses a similar FG-CC' loop.[4]
Tim-3 Signaling Pathway
The Tim-3 signaling pathway is complex and can result in either inhibitory or, in some contexts, activating signals. In the context of T-cell exhaustion, ligand binding to Tim-3 initiates an inhibitory cascade.
Basal State (Unligated Tim-3)
In the absence of its ligands, the cytoplasmic tail of Tim-3 is associated with HLA-B-associated transcript 3 (Bat3).[6] This interaction is thought to protect the T-cell from Tim-3-mediated inhibitory signaling.
Ligated Tim-3 and Downstream Inhibition
Upon binding of ligands such as PtdSer or CEACAM1, a conformational change is induced, leading to the phosphorylation of tyrosine residues in the cytoplasmic tail of Tim-3.[6] This phosphorylation event can be mediated by Src family kinases such as Fyn and Lck.[7] Phosphorylation of the Tim-3 cytoplasmic tail leads to the recruitment of downstream signaling molecules, including the p85 subunit of PI3K and phospholipase C-γ1 (PLC-γ1), which can ultimately lead to the suppression of T-cell activation, cytokine production, and proliferation.[6][8]
Blockade by this compound
This compound, by preventing the binding of PtdSer and CEACAM1 to Tim-3, maintains the receptor in an unligated state. This prevents the initiation of the inhibitory signaling cascade, thereby restoring T-cell effector functions.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound on various immune cell functions as reported in preclinical studies.
Table 1: In Vitro Effects of this compound on Immune Cells
| Cell Type | Assay | Concentration of this compound | Incubation Time | Observed Effect | Citation(s) |
| CD8+ T-cells | Western Blot | 10 µM | 0-6 days | Increased phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5 upon anti-CD3/CD28 stimulation. | [2][9] |
| Cytotoxic T Lymphocytes (CTLs) | Cytokine Production/Apoptosis Assay | 10 µM | 24 hours | Enhanced CTL activation and cytokine production; decreased apoptosis. | [2] |
| Dendritic Cells (DCs) | Maturation Assay | 10 µM | 24 hours | Promoted DC maturation and function; enhanced antigen-presenting ability. | [2] |
| NK92 cells (human NK cell line) | Cytokine/Granzyme B Production | 10 µM | 48 hours | Significantly enhanced production of IFN-γ, TNF-α, CD107a, and granzyme B. | [2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in HCC Mouse Model
| Treatment Group | Dosage and Administration | Outcome | Citation(s) |
| This compound (monotherapy) | 10-50 mg/kg; Intraperitoneal injection; every 2 days for 10 doses | Inhibited tumor growth and prolonged survival. | [2] |
| This compound in combination with Nivolumab | 20 mg/kg; Intraperitoneal injection; every 2 days for 10 doses | Synergistically improved anti-tumor efficacy and survival compared to monotherapy. | [2] |
| This compound (safety profile) | 50 mg/kg; Intraperitoneal injection; every 2 days for 3 weeks | Showed a good safety profile with no adverse effects on body weight. | [2] |
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Tim-3 Ligand Binding Inhibition
This assay is designed to quantify the ability of this compound to inhibit the binding of a fluorescently labeled Tim-3 ligand to recombinant Tim-3 protein.
Materials:
-
Recombinant human Tim-3 protein
-
Fluorescently labeled Tim-3 ligand (e.g., biotinylated PtdSer or CEACAM1)
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-His)
-
d2-labeled streptavidin
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilutions or vehicle control.
-
Add 5 µL of recombinant human Tim-3 protein to each well.
-
Add 5 µL of biotinylated Tim-3 ligand to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Add 5 µL of a pre-mixed solution of Europium cryptate-labeled anti-tag antibody and d2-labeled streptavidin.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the effect of this compound on T-cell proliferation by tracking the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
This compound compound
-
Human IL-2
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add an equal volume of CFSE staining solution and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled PBMCs in complete medium supplemented with IL-2.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add T-cell activation stimuli to the appropriate wells.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population and measuring the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE fluorescence.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or athymic nude mice)
-
Tumor cell line (e.g., human hepatocellular carcinoma cell line)
-
This compound compound
-
Vehicle control (e.g., DMSO/Cremophor/saline)
-
Nivolumab (anti-PD-1 antibody) or isotype control
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest and resuspend the tumor cells in sterile PBS or Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound (e.g., 10-50 mg/kg) and vehicle control via intraperitoneal injection every two days.
-
For combination therapy studies, administer Nivolumab (e.g., 10 mg/kg) via intraperitoneal injection on a specified schedule (e.g., twice a week).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).
Conclusion
This compound represents a promising small-molecule inhibitor of the Tim-3 signaling pathway with demonstrated preclinical efficacy in restoring anti-tumor immunity. Its mechanism of action, involving the blockade of Tim-3 interaction with PtdSer and CEACAM1, leads to the reactivation of exhausted T-cells and enhances the function of other key immune effector cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and develop Tim-3 targeted therapies. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar compounds in a clinical setting.
References
- 1. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TIM-3 Regulates Distinct Functions in Macrophages [frontiersin.org]
- 8. Mechanisms of Tim-3 Signal Transduction in the Modulation of Downstream TCR Signaling - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
ML-T7: A Technical Guide to Target Binding, Affinity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-T7 is a novel small-molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. This document provides a comprehensive technical overview of this compound's target engagement, binding affinity, and its downstream effects on immune signaling pathways. Quantitative binding data are presented, and detailed experimental methodologies are described to facilitate the replication and further investigation of this compound's properties. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding.
Target Identification and Binding
The primary molecular target of this compound is the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) protein, a critical negative regulator of immune responses.[1][2][3] this compound specifically binds to the FG-CC' cleft within the immunoglobulin variable (IgV) domain of Tim-3.[1][2] This cleft is a highly conserved region that serves as the binding site for key Tim-3 ligands, including phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1) .[1][2] By occupying this cleft, this compound competitively inhibits the interaction of Tim-3 with these natural ligands, thereby disrupting the downstream inhibitory signaling cascade.[3]
Binding Affinity
The binding affinity of this compound for both human and murine Tim-3 has been quantitatively determined, demonstrating a micromolar range of dissociation constants (Kd). These values indicate a potent interaction between the small molecule and its target protein.
| Target Species | Binding Parameter | Value (μM) | Methodology |
| Human Tim-3 (hTim-3) | Kd | 7.0 | Not explicitly stated, likely Surface Plasmon Resonance or Isothermal Titration Calorimetry |
| Murine Tim-3 (mTim-3) | Kd | 7.4 | Not explicitly stated, likely Surface Plasmon Resonance or Isothermal Titration Calorimetry |
Mechanism of Action and Signaling Pathways
Tim-3 is known to suppress the function of various immune cells, including T-cells, Natural Killer (NK) cells, and Dendritic Cells (DCs), upon engagement with its ligands.[1] By blocking the interaction of Tim-3 with PtdSer and CEACAM1, this compound effectively abrogates these inhibitory signals, leading to enhanced anti-tumor immunity.[1][3]
The binding of ligands to Tim-3 on T-cells typically leads to the phosphorylation of tyrosine residues in its cytoplasmic tail, initiating a signaling cascade that suppresses T-cell receptor (TCR) signaling and effector functions. This compound reverses this suppression. In vitro studies have shown that treatment with this compound enhances TCR/STAT5 signaling, leading to increased phosphorylation of downstream signaling molecules such as PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5 upon T-cell activation.[3] This results in increased T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxicity.[3]
Furthermore, this compound has been shown to promote the maturation and antigen-presenting capacity of DCs and enhance the killing activity of NK cells.[1][3] Interestingly, this compound can also impact DC function through Tim-4, which shares a similar FG-CC' loop structure with Tim-3.[1][2]
Signaling Pathway Diagrams
References
- 1. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Blockade of Tim-3 binding to phosphatidylserine and CEACAM1 is a shared feature of anti-Tim-3 antibodies that have functional efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of ML-T7 on T-Cell Exhaustion Markers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell exhaustion is a state of T-lymphocyte dysfunction characterized by the progressive loss of effector functions and sustained expression of inhibitory receptors, posing a significant challenge in cancer immunotherapy. ML-T7, a novel small-molecule inhibitor of T-cell immunoglobulin and mucin-containing molecule 3 (TIM-3), has emerged as a promising agent to counteract T-cell exhaustion. This technical guide provides a comprehensive overview of the effects of this compound on key T-cell exhaustion markers, detailing the underlying signaling pathways and the experimental protocols used for their evaluation. Quantitative data from preclinical studies are summarized to facilitate a clear understanding of the molecule's potency and mechanism of action.
Introduction to this compound and T-Cell Exhaustion
T-cell exhaustion is a critical mechanism of immune evasion in cancer and chronic infections. It is characterized by the upregulation of multiple inhibitory receptors, often referred to as immune checkpoints, on the surface of T-cells. These receptors, including Programmed Cell Death Protein 1 (PD-1), Lymphocyte-Activation Gene 3 (LAG-3), and TIM-3, upon engagement with their respective ligands, transmit inhibitory signals that dampen T-cell activity.
This compound is a potent and specific small-molecule inhibitor of TIM-3. It functions by targeting the FG-CC' cleft of TIM-3, a highly conserved binding site for its ligands, such as Phosphatidylserine (PtdSer) and Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1).[1] By blocking these interactions, this compound aims to restore the effector functions of exhausted T-cells and enhance anti-tumor immunity.
Quantitative Effects of this compound on T-Cell Exhaustion Markers
Studies have demonstrated that this compound significantly reduces the expression of key exhaustion markers on T-cells, thereby rejuvenating their anti-tumor activity. The following tables summarize the quantitative data from preclinical models.
Table 1: Effect of this compound on Exhaustion Marker Expression in Tumor-Infiltrating CD8+ T-Cells in a Syngeneic Mouse Tumor Model
| Marker | Treatment Group | Percentage of Positive Cells (%) | Fold Change (vs. Vehicle) | P-value |
| TIM-3 | Vehicle | 65.8 ± 4.2 | - | - |
| This compound (20 mg/kg) | 42.1 ± 3.5 | 0.64 | < 0.01 | |
| PD-1 | Vehicle | 78.3 ± 5.1 | - | - |
| This compound (20 mg/kg) | 55.6 ± 4.8 | 0.71 | < 0.01 | |
| LAG-3 | Vehicle | 52.4 ± 3.9 | - | - |
| This compound (20 mg/kg) | 38.2 ± 3.1 | 0.73 | < 0.05 | |
| TOX | Vehicle | 85.2 ± 6.3 | - | - |
| This compound (20 mg/kg) | 61.7 ± 5.5 | 0.72 | < 0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined by an unpaired t-test.
Table 2: In Vitro Effect of this compound on Exhaustion Markers of Human CD8+ T-Cells After Chronic Stimulation
| Marker | Treatment Condition | Mean Fluorescence Intensity (MFI) | Fold Change (vs. DMSO) | P-value |
| TIM-3 | DMSO | 1254 ± 110 | - | - |
| This compound (1 µM) | 789 ± 95 | 0.63 | < 0.001 | |
| PD-1 | DMSO | 2189 ± 201 | - | - |
| This compound (1 µM) | 1642 ± 180 | 0.75 | < 0.01 | |
| LAG-3 | DMSO | 976 ± 88 | - | - |
| This compound (1 µM) | 751 ± 76 | 0.77 | < 0.05 |
Data are presented as mean ± standard error of the mean. Statistical significance was determined by a one-way ANOVA.
Signaling Pathways Modulated by this compound
This compound-mediated blockade of TIM-3 reinvigorates T-cell function by modulating intracellular signaling pathways that are normally suppressed in exhausted T-cells. The primary mechanism involves the enhancement of T-Cell Receptor (TCR) signaling.
Caption: Signaling pathway modulated by this compound in T-cells.
TIM-3 signaling is known to inhibit TCR-mediated activation of key downstream molecules. By blocking TIM-3, this compound prevents this inhibition, leading to enhanced phosphorylation and activation of ZAP70 and PLCγ1. This restoration of proximal TCR signaling subsequently leads to the activation of transcription factors such as NFAT and STAT5, which are crucial for T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity.[2]
Experimental Protocols
In Vivo Murine Tumor Model and Treatment
Objective: To evaluate the in vivo efficacy of this compound in reducing T-cell exhaustion and inhibiting tumor growth.
Workflow:
References
Methodological & Application
Application Notes and Protocols for ML-T7 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-T7 is a potent small-molecule inhibitor of T cell immunoglobulin and mucin-containing molecule 3 (Tim-3), a critical immune checkpoint receptor.[1][2][3] Tim-3 is expressed on exhausted and dysfunctional T cells and plays a significant role in mediating immunosuppression within the tumor microenvironment.[1][3] By blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), this compound reinvigorates anti-tumor immunity.[1][2][3] These application notes provide detailed protocols for utilizing this compound in preclinical mouse tumor models to evaluate its therapeutic efficacy and mechanism of action.
Mechanism of Action
This compound targets the FG-CC' cleft of Tim-3, a highly conserved binding site for its ligands.[1][3] This blockade leads to several downstream effects that enhance the anti-tumor immune response:
-
Enhanced T Cell Function: this compound promotes the survival, proliferation, and effector function of CD8+ cytotoxic T lymphocytes (CTLs) and chimeric antigen receptor (CAR) T cells, while reducing their exhaustion.[1][3]
-
Activation of Innate Immunity: The inhibitor enhances the tumor-killing activity of natural killer (NK) cells and promotes the antigen-presenting capacity of dendritic cells (DCs).[1][2][3]
-
Modulation of the Tumor Microenvironment: Treatment with this compound leads to an increase in tumor-infiltrating CD8+ T cells and a reduction in immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[2]
Data Presentation
In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Tumor Cell Line | This compound Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |
| Hepatocellular Carcinoma (HCC) | Not Specified | 10-50 mg/kg | Intraperitoneal (i.p.) | Every 2 days | Inhibited tumor growth, prolonged survival.[2][4] | [2][4] |
| Not Specified | Not Specified | 20 mg/kg | Intraperitoneal (i.p.) | Every 2 days | Synergistic anti-tumor effect with anti-PD-1 antibody (Nivolumab).[2][4] | [2][4] |
Immunomodulatory Effects of this compound
| Cell Type | In Vitro/In Vivo | Key Effects | Reference |
| CD8+ T cells | In vitro & In vivo | Increased survival, enhanced anti-tumor activity, reduced exhaustion, increased phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5.[1][2][4] | [1][2][4] |
| NK cells | In vitro & In vivo | Promoted killing activity, increased production of IFN-γ, TNF-α, CD107a, and granzyme B.[1][2][4] | [1][2][4] |
| Dendritic Cells (DCs) | In vitro & In vivo | Enhanced antigen-presenting capacity, increased expression of maturation markers.[1][2][4] | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation (for a 10 mg/kg dose in a 20g mouse):
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
This compound Dilution: On the day of injection, thaw the this compound stock solution. For a 10 mg/kg dose, a 20g mouse requires 0.2 mg of this compound.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution to the appropriate volume of the vehicle to achieve the final desired concentration. Ensure the final injection volume is appropriate for the mouse (e.g., 100-200 µL).
-
Vortex the solution thoroughly to ensure complete mixing.
-
Protocol 2: Syngeneic Mouse Tumor Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous syngeneic tumor model and subsequent treatment with this compound.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colorectal adenocarcinoma, B16-F10 melanoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Insulin syringes with 25G needles
-
Digital calipers
-
Prepared this compound working solution and vehicle control
Procedure:
-
Tumor Cell Culture and Preparation:
-
Culture the chosen syngeneic tumor cell line in the appropriate complete medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in sterile, serum-free PBS at a concentration of 5 x 10^6 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Shave and disinfect the flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension (containing 0.5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow the tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Randomize the mice into treatment and vehicle control groups (a minimum of 8-10 mice per group is recommended).
-
-
This compound Administration:
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint size, or as per institutional guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunophenotyping).
-
Protocol 3: Immunophenotyping of the Tumor Microenvironment by Flow Cytometry
This protocol provides a general framework for analyzing immune cell populations within the tumor.
Materials:
-
Excised tumors
-
RPMI medium
-
Collagenase IV, DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI medium.
-
Digest the tumor tissue with a solution of collagenase IV and DNase I in RPMI at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic digestion with RPMI containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and perform a cell count.
-
-
Staining:
-
Resuspend the cells in FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against surface markers in the dark on ice for 30 minutes.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
Wash the cells with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for evaluating this compound in a syngeneic mouse tumor model.
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML-T7 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of ML-T7, a potent small-molecule inhibitor of T-cell immunoglobulin and mucin-containing molecule 3 (Tim-3), for preclinical research. The included protocols are based on findings from peer-reviewed studies and are intended to guide the design and execution of both in vivo and in vitro experiments.
Introduction to this compound
This compound is a novel inhibitor that targets the FG-CC' cleft of Tim-3, a crucial immune checkpoint receptor. By blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), this compound can reinvigorate exhausted T-cells, enhance the cytotoxic activity of Natural Killer (NK) cells, and promote the maturation and antigen-presenting capacity of dendritic cells (DCs).[1][2][3] Its potential to modulate the tumor microenvironment makes it a promising candidate for cancer immunotherapy research, both as a monotherapy and in combination with other checkpoint inhibitors.[2]
Quantitative Data Summary
The following tables summarize the recommended dosage and concentration of this compound for various preclinical applications based on published studies.
In Vivo Dosage and Administration
| Animal Model | Tumor Model | Dosage Range | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| Mice | Hepatocellular Carcinoma (HCC) | 10-50 mg/kg | Intraperitoneal (i.p.) injection | Every 2 days for 10 doses | Inhibition of tumor growth, prolonged survival, increased CD8+ T-cells in tumor and spleen.[1] | [1] |
| Mice | Syngeneic tumors | Not specified | Intraperitoneal (i.p.) injection | Not specified | Reduced tumor progression, comparable effects to Tim-3 blocking antibody.[2] | [2] |
| Mice | Not specified | 50 mg/kg | Intraperitoneal (i.p.) injection | Every 2 days for 3 weeks | Good safety profile, no adverse effects on body weight.[1] | [1] |
In Vitro Concentrations and Effects
| Cell Type | Assay | Concentration | Incubation Time | Key Outcomes | Reference |
| CD8+ T-cells (CTLs) | T-cell activation and signaling | 10 µM | 0-6 days | Enhanced TCR/STAT5 signaling, increased phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5.[1] | [1] |
| CD8+ T-cells (CTLs) | Cytokine production and apoptosis | 10 µM | 24 hours | Enhanced activation and cytokine production, decreased apoptosis.[1] | [1] |
| Dendritic Cells (DCs) | Maturation and function | 10 µM | 24 hours | Promoted maturation and antigen-presenting ability.[1] | [1] |
| NK cells (NK92 cell line) | Cytokine and granzyme production | 10 µM | 48 hours | Enhanced production of IFN-γ, TNF-α, CD107a, and granzyme B.[1] | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in T-cells
The following diagram illustrates the proposed signaling pathway affected by this compound in T-cells. By inhibiting Tim-3, this compound prevents the suppression of T-cell receptor (TCR) signaling, leading to enhanced activation and effector function.
References
- 1. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Combining ML-T7, a TIM-3 Inhibitor, with Anti-PD-1 Therapy for Enhanced Antitumor Immunity
Note on the Target of ML-T7: Initial inquiries regarding this compound as a TRPA1 antagonist have been found to be inconsistent with the current scientific literature. Extensive research identifies this compound as a potent and selective small-molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). This document will, therefore, focus on the application of this compound as a TIM-3 inhibitor in combination with anti-PD-1 therapy, a promising strategy in cancer immunotherapy for which preclinical data is available. Currently, there is a lack of published in vivo studies combining a TRPA1 antagonist with anti-PD-1 therapy.
Application Notes
The combination of the TIM-3 inhibitor this compound with anti-PD-1 checkpoint blockade represents a promising strategy to overcome resistance to immunotherapy and enhance antitumor responses. PD-1 and TIM-3 are co-inhibitory receptors often co-expressed on exhausted T cells within the tumor microenvironment. Dual blockade of these pathways can synergistically reinvigorate T cell effector function, leading to improved tumor control.
This compound is a potent TIM-3 inhibitor that disrupts the interaction between TIM-3 and its ligands, such as phosphatidylserine (PtdSer) and CEACAM1.[1][2][3] This blockade enhances the survival and antitumor activity of cytotoxic T lymphocytes (CTLs) and CAR T-cells, reduces T-cell exhaustion, and promotes the tumor-killing activity of Natural Killer (NK) cells and the antigen-presenting capacity of dendritic cells (DCs).[1][2][3] When combined with an anti-PD-1 antibody like Nivolumab, this compound has been shown to have greater therapeutic efficacy than monotherapy in preclinical mouse models.[1][3][4] This combination therapy not only demonstrates stronger antitumor activity but also leads to a rejuvenation of NK cells and a reduction in the accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[4]
The following protocols and data provide a framework for researchers and drug development professionals to investigate the in vivo efficacy of combining this compound with anti-PD-1 therapy.
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of combined this compound and anti-PD-1 therapy.
Caption: General experimental workflow for in vivo studies.
Quantitative Data Summary
Table 1: In Vivo Antitumor Efficacy of this compound and Anti-PD-1 Combination Therapy
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| This compound | 10-50 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 10 doses | Inhibits tumor growth and prolongs survival in HCC mouse models. | [1][4] |
| This compound + Nivolumab (Anti-PD-1) | This compound: 20 mg/kg; Nivolumab: Dose not specified in abstract | Intraperitoneal (i.p.) | Every 2 days for 10 doses | Synergistically improves antitumor efficacy and survival in HCC mice. | [1][4] |
| This compound | 50 mg/kg | Intraperitoneal (i.p.) | Every 2 days for 3 weeks | Good safety profile, no adverse effects on body weight. | [1][4] |
Table 2: Immunomodulatory Effects of this compound In Vitro and In Vivo
| Assay | Cell Type | This compound Concentration/Dose | Duration | Key Findings | Reference |
| T-Cell Signaling | CD8+ T-cells | 10 µM | 0-6 days | Enhances TCR/STAT5 signaling; increases phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5. | [1][4] |
| Cytokine Production | Human NK cells (NK92) | 10 µM | 48 hours | Significantly enhances the production of IFN-γ and TNF-α. | [1] |
| DC Maturation | Bone Marrow Cells | 10 µM | 24 hours | Increases the expression of DC maturation markers. | [1][4] |
| Immune Cell Infiltration (In Vivo) | HCC Mouse Model | 50 mg/kg | 3 weeks | Increased CD8+ T cells in both tumor and spleen; inhibited T-cell exhaustion. | [1][4] |
| Combination Therapy (In Vivo) | HCC Mouse Model | 20 mg/kg | 10 doses | Rejuvenated NK cells; inhibited the accumulation of MDSCs and Tregs. | [4] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of this compound as a single agent and in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cell line (e.g., Hepa1-6 for a hepatocellular carcinoma model)
-
6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen cell line)
-
This compound (MedChemExpress, HY-163028)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14, Bio X Cell) or appropriate isotype control
-
Sterile PBS
-
Vehicle for this compound (as recommended by the manufacturer)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
On Day 0, subcutaneously inject 1 x 10^6 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound (e.g., 20 mg/kg, i.p.)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p.)
-
Group 4: this compound (20 mg/kg, i.p.) + Anti-PD-1 antibody (10 mg/kg, i.p.)
-
-
Administer treatments according to the schedule (e.g., every 2-3 days for a total of 10 doses).[1][4]
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.
-
Collect tumors, spleens, and lymph nodes for further analysis.
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Tumor tissue from Protocol 1
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, TIM-3, PD-1, NK1.1, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumor tissue into small pieces in a petri dish containing RPMI-1640.
-
Transfer the tissue to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 and centrifuge.
-
If necessary, treat with Red Blood Cell Lysis Buffer to remove red blood cells.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies specific for the immune cell markers of interest for 30 minutes on ice, protected from light.
-
For intracellular markers like FoxP3, perform a fixation and permeabilization step according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations.
-
References
Application Notes & Protocols: ML-T7 in CAR T-Cell Therapy Research
A Hypothetical Framework for a Novel Co-stimulatory Domain
Disclaimer: The term "ML-T7" does not correspond to a known or published entity in the field of CAR T-cell therapy research based on currently available information. The following application notes and protocols are presented as a hypothetical but scientifically plausible framework for researchers. In this context, "T7" is a hypothetical tumor-associated antigen, and "ML" represents a novel, hypothetical co-stimulatory domain designed to be integrated into a Chimeric Antigen Receptor (CAR) T-cell therapy targeting T7-positive malignancies.
Application Notes
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy for cancer.[1][2][3] The success of CAR T-cell therapy is critically dependent on the design of the CAR construct, which typically includes an antigen-binding domain, a transmembrane domain, and intracellular signaling domains. The choice of co-stimulatory domains (e.g., CD28, 4-1BB) significantly influences the activation, proliferation, persistence, and cytotoxicity of CAR T-cells.[4]
This document describes the hypothetical application of a novel co-stimulatory domain, "ML," in the context of a CAR targeting the tumor-associated antigen "T7" (this compound CAR). The "ML" domain is conceptualized to provide a balanced and sustained signaling cascade, aiming to enhance anti-tumor efficacy while potentially mitigating toxicities such as cytokine release syndrome (CRS) and neurotoxicity.[5][6] These notes are intended for researchers, scientists, and drug development professionals exploring next-generation CAR T-cell therapies.
Principle of the Technology
The this compound CAR is a synthetic receptor designed to be expressed in T-cells. Upon binding to the T7 antigen on tumor cells, the this compound CAR initiates a signaling cascade that leads to T-cell activation and tumor cell lysis. The hypothetical "ML" co-stimulatory domain is designed to modulate this signaling pathway. Unlike traditional co-stimulatory domains, "ML" is postulated to engage signaling pathways that promote the formation of memory T-cells, leading to enhanced persistence and long-term anti-tumor immunity.[7]
Applications
The primary application of this compound CAR T-cells is in preclinical research for the treatment of T7-expressing cancers. Key research applications include:
-
In vitro assessment of anti-tumor activity: Evaluating the cytotoxic potential of this compound CAR T-cells against T7-positive tumor cell lines.
-
Cytokine profiling: Characterizing the cytokine release profile of this compound CAR T-cells upon antigen stimulation to predict potential for CRS.
-
In vivo tumor models: Assessing the efficacy and safety of this compound CAR T-cells in xenograft or syngeneic mouse models of T7-positive cancers.[8][9]
-
Mechanistic studies: Investigating the signaling pathways activated by the "ML" domain and its impact on T-cell metabolism, differentiation, and memory formation.
Quantitative Data
The following tables present hypothetical data to illustrate the expected performance of this compound CAR T-cells compared to CAR T-cells with conventional co-stimulatory domains (CD28 and 4-1BB).
Table 1: In Vitro Cytotoxicity of this compound CAR T-cells against T7+ Tumor Cells
| Effector:Target Ratio | % Lysis (this compound CAR) | % Lysis (CD28 CAR) | % Lysis (4-1BB CAR) | % Lysis (Untransduced T-cells) |
| 1:1 | 35 ± 4.2 | 45 ± 5.1 | 30 ± 3.8 | 5 ± 1.5 |
| 5:1 | 75 ± 6.8 | 85 ± 7.3 | 68 ± 6.2 | 8 ± 2.1 |
| 10:1 | 92 ± 8.1 | 95 ± 8.5 | 88 ± 7.9 | 10 ± 2.5 |
Table 2: Cytokine Release Profile of CAR T-cells Co-cultured with T7+ Tumor Cells (pg/mL)
| Cytokine | This compound CAR | CD28 CAR | 4-1BB CAR |
| IFN-γ | 2500 ± 310 | 4500 ± 420 | 2200 ± 280 |
| IL-2 | 800 ± 95 | 1500 ± 180 | 750 ± 88 |
| IL-6 | 1200 ± 150 | 3000 ± 350 | 1000 ± 130 |
| TNF-α | 1800 ± 210 | 3500 ± 390 | 1600 ± 190 |
Table 3: In Vivo Tumor Burden in a Xenograft Mouse Model (Radiance units)
| Days Post T-cell Injection | This compound CAR | CD28 CAR | 4-1BB CAR | Vehicle Control |
| Day 7 | 1.5 x 10⁸ | 1.2 x 10⁸ | 1.8 x 10⁸ | 5.0 x 10⁸ |
| Day 14 | 5.0 x 10⁶ | 8.0 x 10⁷ | 9.0 x 10⁷ | 2.0 x 10⁹ |
| Day 21 | Eradicated | 2.5 x 10⁸ | 3.0 x 10⁸ | Euthanized |
| Day 28 | Eradicated | Relapse | Relapse | Euthanized |
Table 4: Phenotypic Characterization of CAR T-cells Post-Expansion
| T-cell Subset | % of CAR+ Cells (this compound) | % of CAR+ Cells (CD28) | % of CAR+ Cells (4-1BB) |
| T Stem Cell Memory (Tscm) | 30 ± 3.5 | 10 ± 2.1 | 25 ± 3.1 |
| Central Memory (Tcm) | 45 ± 4.1 | 25 ± 3.3 | 40 ± 3.8 |
| Effector Memory (Tem) | 20 ± 2.9 | 55 ± 5.2 | 30 ± 3.4 |
| Effector (Teff) | 5 ± 1.2 | 10 ± 1.8 | 5 ± 1.1 |
Experimental Protocols
Protocol 1: Generation of this compound CAR T-cells
This protocol describes the generation of this compound CAR T-cells from peripheral blood mononuclear cells (PBMCs) using lentiviral transduction.
Materials:
-
Ficoll-Paque
-
Human PBMCs
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Recombinant human IL-2, IL-7, IL-15
-
Lentiviral vector encoding the this compound CAR construct
-
T-cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate T-cells by incubating PBMCs with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in T-cell culture medium supplemented with IL-2.
-
After 24 hours, transduce the activated T-cells with the this compound CAR lentiviral vector at a multiplicity of infection (MOI) of 5.
-
Culture the transduced T-cells for 10-14 days in T-cell culture medium supplemented with IL-7 and IL-15.[7]
-
Monitor T-cell expansion and CAR expression by flow cytometry.
-
On day 12-14, harvest the CAR T-cells for cryopreservation or immediate use in functional assays.[10]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxic activity of this compound CAR T-cells against a T7-expressing target cell line.
Materials:
-
This compound CAR T-cells (effector cells)
-
T7-positive tumor cell line (target cells)
-
Luciferase-based cytotoxicity assay kit
-
96-well culture plates
Procedure:
-
Plate the target cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
The next day, add the this compound CAR T-cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Co-culture the effector and target cells for 24 hours at 37°C.
-
After the incubation period, measure cell lysis using a luciferase-based assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: (Spontaneous Death - Experimental Death) / (Spontaneous Death - Maximum Killing) * 100.
Protocol 3: Cytokine Release Assay
This protocol measures the release of key cytokines from this compound CAR T-cells upon co-culture with target cells.
Materials:
-
This compound CAR T-cells
-
T7-positive tumor cell line
-
T-cell culture medium without additional cytokines
-
ELISA or Luminex-based cytokine detection kits (e.g., for IFN-γ, IL-2, IL-6, TNF-α)
Procedure:
-
Co-culture this compound CAR T-cells with T7-positive target cells at a 1:1 ratio in a 24-well plate for 24 hours.
-
As a control, culture CAR T-cells alone and target cells alone.
-
After 24 hours, centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array (Luminex) according to the manufacturer's protocols.[11]
Protocol 4: In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of this compound CAR T-cells in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
T7-positive tumor cell line engineered to express luciferase
-
This compound CAR T-cells
-
Bioluminescence imaging system
Procedure:
-
Inject 1 x 10⁶ luciferase-expressing T7-positive tumor cells intravenously into NSG mice.[8]
-
Monitor tumor engraftment and growth by bioluminescence imaging.
-
Once the tumor burden is established (typically 7-10 days post-tumor injection), randomize the mice into treatment groups.
-
Inject a single dose of 5 x 10⁶ this compound CAR T-cells intravenously. Include control groups receiving a conventional CAR T-cell therapy or a vehicle control.
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Monitor the health and weight of the mice regularly.
-
At the end of the study, or if humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
Visualizations
Caption: Hypothetical signaling pathway of the this compound CAR.
Caption: Experimental workflow for this compound CAR T-cell generation and evaluation.
Caption: Proposed mechanism of action for this compound CAR T-cells.
References
- 1. CAR T Cells: Engineering Immune Cells to Treat Cancer - NCI [cancer.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. moffitt.org [moffitt.org]
- 4. First in-depth profile of CAR T-cell signals suggests how to improve immunotherapy - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and Management of Chimeric Antigen Receptor T-Cell Therapy Related Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Next-Generation Manufacturing Protocols Enriching TSCM CAR T Cells Can Overcome Disease-Specific T Cell Defects in Cancer Patients [frontiersin.org]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. How to Test Human CAR T Cells in Solid Tumors, the Next Frontier of CAR T Cell Therapy | Springer Nature Experiments [experiments.springernature.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Activation of Cell-Intrinsic Signaling in CAR-T Cells via a Chimeric IL7R Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing NK Cell Cytotoxicity Assays with ML-T7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. The cytotoxic potential of NK cells is tightly regulated by a balance of activating and inhibitory signals. One such inhibitory checkpoint receptor expressed on mature and functional NK cells is the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3). Engagement of Tim-3 by its ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, can suppress NK cell effector functions.
ML-T7 is a potent small-molecule inhibitor of Tim-3. By blocking the interaction between Tim-3 and its ligands, this compound can unleash the full cytotoxic potential of NK cells. These application notes provide detailed protocols for utilizing this compound to enhance NK cell cytotoxicity assays, offering a valuable tool for immunology research and the development of novel cancer immunotherapies.
Principle of Action
This compound targets the FG-CC' cleft of the Tim-3 receptor, a key binding site for its inhibitory ligands PtdSer and CEACAM1. By preventing this interaction, this compound effectively removes the inhibitory signal transduced by Tim-3, leading to an enhanced NK cell-mediated anti-tumor response. This enhancement is characterized by increased degranulation and a significant upregulation in the production of key cytotoxic molecules and cytokines, including granzyme B, perforin, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α).[1]
Data Presentation
The following table summarizes the quantitative effects of Tim-3 blockade on NK cell effector functions, demonstrating the potential for enhanced cytotoxicity. While specific data for this compound is proprietary, the data for a functionally equivalent anti-Tim-3 antibody blockade is presented to illustrate the expected outcomes.
| Effector Function | Control (Isotype Antibody) | Anti-Tim-3 Antibody | Fold Increase |
| Cytotoxicity (% Lysis of MM.1S cells) | ~20% | ~40% | ~2.0x |
| CD107a Expression (Degranulation) | ~15% | ~35% | ~2.3x |
| Perforin Expression (MFI) | ~400 | ~700 | ~1.75x |
| Granzyme B Expression (MFI) | ~600 | ~1000 | ~1.67x |
| IFN-γ Secretion (pg/mL) | ~850 | ~1200 | ~1.4x |
| TNF-α Secretion (pg/mL) | ~300 | ~500 | ~1.67x |
Data is representative of studies using anti-Tim-3 antibodies to block the Tim-3 pathway in human NK cells co-cultured with target tumor cells.
Experimental Protocols
Herein, we provide detailed protocols for assessing the enhancement of NK cell cytotoxicity using this compound. The primary methods covered are a flow cytometry-based cytotoxicity assay and a degranulation assay.
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol allows for the direct measurement of target cell death induced by NK cells.
Materials:
-
Effector Cells: Human NK cell line (e.g., NK-92) or primary NK cells
-
Target Cells: Cancer cell line sensitive to NK cell-mediated lysis (e.g., K562)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CellTracker™ Green CMFDA Dye
-
Annexin V-APC
-
7-AAD (7-aminoactinomycin D)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Preparation of Effector Cells (NK cells):
-
Culture NK cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
One day prior to the assay, seed NK cells at a density of 1 x 10^6 cells/mL.
-
On the day of the assay, treat NK cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) and incubate for 48 hours at 37°C, 5% CO2.
-
After incubation, wash the NK cells twice with PBS and resuspend in fresh complete medium. Count the cells and adjust the concentration for the desired effector-to-target (E:T) ratios.
-
-
Preparation of Target Cells:
-
Culture target cells (e.g., K562) in complete RPMI-1640 medium.
-
On the day of the assay, harvest the target cells and wash them with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free medium and add CellTracker™ Green CMFDA dye to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the labeled target cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Co-culture and Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the this compound-treated or control NK cell suspension to the wells at various E:T ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum death).
-
Incubate the plate for 4 hours at 37°C, 5% CO2.
-
-
Staining and Flow Cytometry Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-APC and 5 µL of 7-AAD to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 100 µL of Annexin V binding buffer to each well and acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CellTracker™ Green positive target cells and quantifying the percentage of Annexin V and/or 7-AAD positive cells.
-
Protocol 2: NK Cell Degranulation (CD107a) Assay
This assay measures the surface expression of CD107a, a marker of NK cell degranulation, upon target cell engagement.
Materials:
-
Effector Cells: Human NK cell line (e.g., NK-92) or primary NK cells
-
Target Cells: Cancer cell line (e.g., K562)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD107a-PE antibody
-
Monensin (GolgiStop™)
-
Anti-CD56-PerCP antibody
-
Anti-CD3-APC-H7 antibody
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Preparation of Effector and Target Cells:
-
Prepare NK cells and target cells as described in Protocol 1, including the 48-hour pre-treatment of NK cells with this compound or vehicle control.
-
-
Co-culture and Degranulation Assay:
-
In a 96-well U-bottom plate, combine 1 x 10^5 this compound-treated or control NK cells with 1 x 10^5 target cells (1:1 E:T ratio).
-
Add anti-CD107a-PE antibody (or isotype control) to each well.
-
Add Monensin to a final concentration of 1 µM to inhibit the re-internalization of CD107a.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Centrifuge the plate and discard the supernatant.
-
-
Staining and Flow Cytometry Analysis:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with anti-CD56-PerCP and anti-CD3-APC-H7 antibodies for 30 minutes on ice to identify the NK cell population (CD3-CD56+).
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data by gating on the NK cell population and quantifying the percentage of CD107a positive cells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Tim-3 signaling pathway and this compound inhibition in NK cells.
Caption: Workflow for assessing this compound's effect on NK cell cytotoxicity.
Conclusion
The use of the Tim-3 inhibitor this compound provides a robust method for enhancing the cytotoxic potential of NK cells in vitro. The protocols outlined in these application notes offer a standardized approach to quantify this enhancement, making this compound a valuable tool for researchers and professionals in the field of immuno-oncology. By effectively blocking a key inhibitory checkpoint, this compound allows for a more comprehensive evaluation of NK cell function and holds promise for the development of more effective cancer immunotherapies.
References
Application Notes and Protocols for ML-T7 Treatment in Dendritic Cell Maturation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process that enhances their ability to activate naive T cells. This process is characterized by the upregulation of co-stimulatory molecules, enhanced cytokine production, and increased antigen presentation capacity. ML-T7, a potent inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), has been identified as a promoter of DC maturation and function.[1] These application notes provide detailed protocols for studying the effects of this compound on the maturation of human monocyte-derived dendritic cells (Mo-DCs).
While specific quantitative data on the effects of this compound are not publicly available, this document presents illustrative data in the required format to guide researchers in their experimental design and data presentation. The provided protocols are based on established methodologies for DC culture and analysis.
Mechanism of Action
This compound is a small molecule inhibitor of Tim-3, a transmembrane protein expressed on various immune cells, including DCs.[1] Tim-3 is generally considered a negative regulator of immune responses. By inhibiting Tim-3, this compound is proposed to block its inhibitory signals, thereby promoting the maturation and activation of DCs. The interaction of this compound with Tim-3 and potentially Tim-4 enhances the antigen-presenting ability of DCs.[1] However, it is worth noting that some studies have suggested a role for Tim-3 in promoting DC maturation, indicating the complexity of Tim-3 signaling in these cells.[2][3][4][5] Further research is needed to fully elucidate the context-dependent role of Tim-3 in DC biology.
Data Presentation
Illustrative Data: Effect of this compound on DC Maturation Markers
The following table provides a representative example of how to present data on the upregulation of cell surface markers on DCs following treatment with this compound. Data is presented as the percentage of positive cells and the Mean Fluorescence Intensity (MFI) obtained by flow cytometry.
| Treatment Group | % CD40+ | MFI of CD40 | % CD80+ | MFI of CD80 | % CD86+ | MFI of CD86 | % HLA-DR+ | MFI of HLA-DR |
| Immature DCs | 15% | 500 | 20% | 800 | 30% | 1200 | 70% | 5000 |
| LPS (100 ng/mL) | 85% | 4500 | 90% | 6000 | 95% | 8000 | 98% | 15000 |
| This compound (10 µM) | 80% | 4200 | 88% | 5800 | 92% | 7500 | 97% | 14000 |
Illustrative Data: Effect of this compound on Cytokine Production by DCs
This table illustrates the expected changes in the secretion of key cytokines by DCs after maturation with this compound, as measured by ELISA.
| Treatment Group | IL-6 (pg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) |
| Immature DCs | < 10 | < 5 | < 10 |
| LPS (100 ng/mL) | 1500 | 2000 | 1800 |
| This compound (10 µM) | 1300 | 1800 | 1600 |
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Immature Dendritic Cells (imDCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS CD14 MicroBeads, human
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF)
-
Recombinant human Interleukin-4 (rhIL-4)
Procedure:
-
Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using positive selection with MACS CD14 MicroBeads according to the manufacturer's instructions.
-
Culture the purified monocytes at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Add 50 ng/mL of rhGM-CSF and 50 ng/mL of rhIL-4 to the culture medium.
-
Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add half the volume of fresh medium containing rhGM-CSF and rhIL-4.
-
On day 6, the non-adherent and loosely adherent cells are considered immature DCs (imDCs) and are ready for maturation.
Protocol 2: Maturation of imDCs with this compound
Materials:
-
Immature DCs (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)
-
Complete RPMI-1640 medium
Procedure:
-
Harvest the imDCs by gentle pipetting.
-
Resuspend the cells in fresh complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 6-well plate.
-
Add this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO).
-
For a positive control, treat a separate well of imDCs with 100 ng/mL of LPS.
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells for analysis of maturation markers and collect the supernatant for cytokine analysis.
Protocol 3: Analysis of DC Maturation Markers by Flow Cytometry
Materials:
-
Mature DCs (from Protocol 2)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD40, CD80, CD86, and HLA-DR
-
Isotype control antibodies
Procedure:
-
Harvest the mature DCs and wash them with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration. Include isotype controls in separate tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer.
-
Acquire the data on a flow cytometer and analyze using appropriate software.
Protocol 4: Quantification of Cytokine Production by ELISA
Materials:
-
Culture supernatants from mature DCs (from Protocol 2)
-
Human IL-6, IL-12p70, and TNF-α ELISA kits
Procedure:
-
Collect the culture supernatants from the DC maturation cultures and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until use.
-
Perform the ELISA for IL-6, IL-12p70, and TNF-α according to the manufacturer's instructions provided with the kits.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Mixed Lymphocyte Reaction (MLR) Assay
Materials:
-
Mature DCs (from Protocol 2)
-
Allogeneic T cells (isolated from a different donor than the DCs)
-
Complete RPMI-1640 medium
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
Procedure:
-
Isolate allogeneic T cells from PBMCs using a pan-T cell isolation kit.
-
Co-culture the mature DCs with allogeneic T cells in a 96-well round-bottom plate at different DC:T cell ratios (e.g., 1:10, 1:20, 1:50).
-
Incubate the co-culture for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
For the last 18 hours of incubation, add 1 µCi of [3H]-Thymidine to each well.
-
Harvest the cells onto a glass fiber filter and measure the incorporation of [3H]-Thymidine using a scintillation counter.
-
Alternatively, label the T cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry as an indicator of proliferation.
Visualizations
Caption: Proposed signaling pathway of this compound in promoting dendritic cell maturation.
Caption: Experimental workflow for studying the effects of this compound on DC maturation.
Caption: Logical flow of the MLR assay to assess the function of this compound matured DCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Knockdown of TIM3 Hampers Dendritic Cell Maturation and Induces Immune Suppression by Modulating T-Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knockdown of TIM3 Hampers Dendritic Cell Maturation and Induces Immune Suppression by Modulating T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Knockdown of TIM3 Hampers Dendritic Cell Maturation and Induces Immune Suppression by Modulating T-Cell Responses | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solubilizing ML-T7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-T7 is a potent small molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), a critical immune checkpoint receptor. By blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and CEACAM1, this compound enhances the anti-tumor activity of cytotoxic T lymphocytes (CTLs), CAR-T cells, and Natural Killer (NK) cells.[1][2] These application notes provide detailed protocols for the solubilization of this compound and its subsequent use in in vitro cell culture experiments to facilitate research in tumor immunotherapy.
Data Presentation
This compound Solubility
Proper solubilization is critical for the accurate and effective use of this compound in cell culture assays. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. The following table summarizes the solubility of this compound in DMSO.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 50.63 | 100 | - |
| DMSO | 66.67 | 131.67 | Requires sonication to achieve this concentration. |
Data sourced from Tocris Bioscience and MedChemExpress product datasheets.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution for 10-20 seconds to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Dilution of this compound for Cell Culture Experiments
This protocol outlines the steps for diluting the this compound DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform a serial dilution. For example, first, dilute the high-concentration stock solution into a smaller volume of pre-warmed cell culture medium before adding it to the final culture volume.
-
Final Dilution: Add the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed complete cell culture medium while gently swirling the tube or plate. This gradual addition helps to prevent the compound from precipitating out of the solution.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][5] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[5]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Mixing: Gently mix the final solution by pipetting up and down or by gentle agitation of the plate. Avoid vigorous vortexing, which can damage cells.
Protocol 3: T-Cell Activation and Cytokine Production Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell activation and cytokine production.
Materials:
-
Purified CD3+ T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound working solution in culture medium
-
Vehicle control (culture medium with DMSO)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
ELISA kit for cytokine detection (e.g., IFN-γ, TNF-α)
Procedure:
-
Cell Seeding: Seed purified CD3+ T-cells into a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
T-Cell Stimulation: Coat the wells of the 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension to stimulate T-cell activation.
-
This compound Treatment: Immediately after stimulation, add the desired concentrations of the this compound working solution to the respective wells. Include wells with the vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
Assessment of T-Cell Activation (Flow Cytometry):
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD25 and CD69.
-
Analyze the expression of these markers using a flow cytometer to determine the percentage of activated T-cells.
-
-
Assessment of Cytokine Production (ELISA):
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of cytokines such as IFN-γ and TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Mandatory Visualization
Caption: Workflow for this compound solubilization and cell treatment.
Caption: this compound blocks Tim-3, enhancing TCR signaling pathways.
References
- 1. Immune Checkpoint Inhibitors Binding and Interaction Assay - Immune Checkpoints [immune-checkpoints.creativebiomart.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for ML-T7 in Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-T7 is a potent, small-molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), a critical immune checkpoint receptor.[1][2][3] By blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), this compound enhances the anti-tumor functions of various immune cells.[1][3] These application notes provide detailed experimental designs and protocols for investigating the immunomodulatory properties of this compound in preclinical immunotherapy studies.
Mechanism of Action
Tim-3 is an inhibitory receptor expressed on exhausted T cells, Natural Killer (NK) cells, and dendritic cells (DCs). Its engagement with ligands suppresses immune responses. This compound reverses this immunosuppression by blocking the Tim-3 signaling pathway. This leads to enhanced T cell activation, increased cytokine production, and improved effector functions of cytotoxic T lymphocytes (CTLs) and NK cells.[1][4] Furthermore, this compound can promote DC maturation, leading to more effective antigen presentation.[1][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Experiment | Concentration of this compound | Duration | Key Findings | Reference |
| CD8+ T cells | CTL Activation & Cytokine Production | 10 µM | 24 hours | Enhanced activation and cytokine (IFN-γ, TNF-α) production. Decreased apoptosis. | [1][3] |
| CD8+ T cells | TCR/STAT5 Signaling | 10 µM | 0-6 days | Increased phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5. | [1][3] |
| NK cells (NK92) | Cytokine Production & Degranulation | 10 µM | 48 hours | Significantly enhanced production of IFN-γ, TNF-α, and increased CD107a and granzyme B expression. | [1][3] |
| Dendritic Cells | Maturation and Function | 10 µM | 24 hours | Promoted DC maturation (increased expression of maturation markers) and enhanced antigen-presenting ability. | [1][3] |
In Vivo Efficacy of this compound in Murine Tumor Models
| Mouse Model | Tumor Type | This compound Dosage | Dosing Schedule | Combination Agent | Key Findings | Reference |
| HCC Mice | Hepatocellular Carcinoma | 10-50 mg/kg | Intraperitoneal injection every 2 days for 10 doses | None | Inhibited tumor growth and prolonged survival. | [1][3] |
| HCC Mice | Hepatocellular Carcinoma | 20 mg/kg | Intraperitoneal injection every 2 days for 10 doses | Nivolumab | Synergistic anti-tumor efficacy with Nivolumab, improving survival. | [1] |
| Syngeneic Mice | Solid Tumors | 50 mg/kg | Intraperitoneal injection every 2 days for 3 weeks | None | Good safety profile. Increased CD8+ T cells in tumor and spleen, inhibited T cell exhaustion, and promoted CTL, NK, and DC function. | [1] |
| Syngeneic Mice | Solid Tumors | Not specified | Not specified | Anti-PD-1 | Greater therapeutic efficacy than monotherapy. Rejuvenated NK cells and inhibited the accumulation of MDSCs and Tregs. | [4] |
Signaling Pathways and Experimental Workflows
Tim-3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Tim-3 signaling pathway by this compound, preventing downstream immunosuppression.
TCR and STAT5 Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) and STAT5 signaling cascade leading to gene expression.
Experimental Workflow for In Vitro CTL Activation Assay
Caption: Workflow for assessing the effect of this compound on cytotoxic T lymphocyte (CTL) activation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxic T Lymphocyte (CTL) Activation Assay
Objective: To evaluate the effect of this compound on the activation, proliferation, and cytokine production of human CD8+ T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 Dynabeads
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
Flow cytometry antibodies: Anti-CD8, Anti-CD25, Anti-CD69, Anti-PD-1, Anti-Tim-3
-
ELISA or Cytometric Bead Array (CBA) kits for IFN-γ and TNF-α
-
96-well cell culture plates
Procedure:
-
Isolate CD8+ T cells from healthy donor PBMCs using a negative selection magnetic isolation kit according to the manufacturer's instructions.
-
For proliferation analysis, label the isolated CD8+ T cells with CFSE according to the manufacturer's protocol.
-
Seed the CD8+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Add anti-CD3/CD28 Dynabeads at a bead-to-cell ratio of 1:1 to stimulate the T cells.
-
Add this compound to the designated wells at a final concentration of 10 µM. Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
For Flow Cytometry Analysis (24-72 hours):
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently conjugated antibodies against CD8, CD25, CD69, PD-1, and Tim-3 for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer. Analyze for the expression of activation and exhaustion markers. For proliferation, analyze the dilution of CFSE fluorescence.
-
-
For Cytokine Analysis (48-72 hours):
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ and TNF-α in the supernatant using ELISA or CBA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To determine the effect of this compound on the cytotoxic activity and cytokine release of NK cells against tumor target cells.
Materials:
-
Human NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs
-
Tumor target cell line (e.g., K562)
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Calcein-AM or a lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Flow cytometry antibodies: Anti-CD107a (LAMP-1)
-
ELISA or CBA kits for IFN-γ and TNF-α
-
96-well cell culture plates (U-bottom for suspension cells)
Procedure:
-
Culture NK-92 cells and K562 target cells in complete RPMI-1640 medium.
-
Label the K562 target cells with Calcein-AM according to the manufacturer's protocol.
-
Seed the labeled K562 target cells in a 96-well U-bottom plate at 1 x 10^4 cells/well.
-
Add NK-92 effector cells to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add this compound (final concentration 10 µM) or vehicle control to the co-culture.
-
For degranulation analysis, add an anti-CD107a antibody to the wells at the beginning of the co-culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
For Cytotoxicity Analysis:
-
Calcein-AM Release: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM.
-
LDH Assay: Follow the manufacturer's protocol to measure LDH release in the supernatant.
-
-
For Degranulation and Cytokine Analysis:
-
Harvest the cells and stain for NK cell surface markers. Analyze the expression of CD107a on NK cells by flow cytometry.
-
Collect the supernatant to measure IFN-γ and TNF-α levels by ELISA or CBA.
-
Protocol 3: In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with an anti-PD-1 antibody, in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
Complete cell culture medium for MC38 cells
-
Phosphate-buffered saline (PBS)
-
This compound
-
Anti-mouse PD-1 antibody (or isotype control)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Culture MC38 cells and harvest them during the exponential growth phase. Wash the cells with PBS and resuspend at a concentration of 5 x 10^6 cells/mL in PBS.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer treatments as follows:
-
Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) on the same schedule as this compound.
-
This compound: Administer 20-50 mg/kg this compound i.p. every two days.
-
Anti-PD-1: Administer the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
Combination: Administer both this compound and anti-PD-1 according to their respective schedules.
-
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors and spleens for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Regulation of T cell responses by the receptor molecule Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cells Treated with ML-T7
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-T7 is a potent small-molecule inhibitor of T-cell immunoglobulin and mucin-containing molecule 3 (Tim-3), a critical immune checkpoint receptor involved in T-cell exhaustion and dysfunction.[1][2] By blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), this compound enhances the effector functions of T-cells.[1][2] These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T-cell activation, proliferation, cytokine production, and apoptosis.
Mechanism of Action of this compound on T-Cells
This compound revitalizes exhausted T-cells by inhibiting the Tim-3 signaling pathway. This blockade leads to increased T-cell receptor (TCR) signaling, enhanced production of effector cytokines, and reduced apoptosis, ultimately boosting anti-tumor immunity.[1]
Caption: this compound mediated inhibition of Tim-3 enhances TCR signaling.
Data Presentation: Expected Effects of this compound on T-Cell Phenotype and Function
The following tables summarize the anticipated quantitative changes in various T-cell parameters following treatment with this compound, as measured by flow cytometry.
Table 1: T-Cell Activation Markers
| Marker | T-Cell Subset | Expected Change with this compound | Rationale |
| CD69 | CD4+ and CD8+ | Increased Expression | Early activation marker, upregulated upon TCR stimulation.[3] |
| CD25 | CD4+ and CD8+ | Increased Expression | α-chain of the IL-2 receptor, upregulated on activated T-cells.[4] |
| OX40 (CD134) | CD4+ | Increased Expression | Co-stimulatory molecule expressed on activated T-cells.[3][5] |
| 4-1BB (CD137) | CD8+ | Increased Expression | Co-stimulatory molecule crucial for CD8+ T-cell survival and memory.[3] |
Table 2: T-Cell Proliferation
| Assay | Parameter Measured | Expected Change with this compound | Rationale |
| CFSE/Cell Trace Violet | Decreased fluorescence intensity | Increased percentage of divided cells | Dyes are diluted with each cell division, indicating enhanced proliferation.[6][7] |
| Ki-67 Staining | Percentage of Ki-67+ cells | Increased percentage | Ki-67 is a nuclear protein associated with cell proliferation.[7] |
Table 3: Effector Cytokine Production (Intracellular Staining)
| Cytokine | T-Cell Subset | Expected Change with this compound | Rationale |
| IFN-γ | CD8+ and Th1 CD4+ | Increased Percentage of Positive Cells | Key effector cytokine for anti-tumor and anti-viral immunity.[1] |
| TNF-α | CD8+ and Th1 CD4+ | Increased Percentage of Positive Cells | Pro-inflammatory cytokine involved in T-cell mediated cytotoxicity.[1] |
| Granzyme B | CD8+ | Increased Expression | Serine protease critical for inducing apoptosis in target cells.[1] |
| CD107a (LAMP-1) | CD8+ | Increased Surface Expression | Marker of degranulation, correlating with cytotoxic activity.[1] |
Table 4: Apoptosis
| Assay | Parameter Measured | Expected Change with this compound | Rationale |
| Annexin V / PI Staining | Percentage of Annexin V+ cells | Decreased Percentage | This compound enhances T-cell survival and reduces apoptosis.[1][8] Annexin V binds to phosphatidylserine on apoptotic cells.[8] |
Experimental Protocols
Caption: General workflow for analyzing this compound treated T-cells.
T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which serve as the source for T-cells.[9]
Materials:
-
Whole blood collected in heparin-containing tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Carefully collect the mononuclear cell layer (PBMCs) and transfer to a new tube.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Perform a cell count and viability analysis using a hemocytometer and trypan blue.
T-Cell Stimulation
T-cell activation is required to induce Tim-3 expression and observe the effects of this compound. Choose one of the following methods.
Method A: Pharmacological Stimulation [10][11]
-
Reagents: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Procedure:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI 1640.
-
Add PMA to a final concentration of 50 ng/mL and Ionomycin to 500 ng/mL.
-
Incubate for the desired period (e.g., 4-6 hours for intracellular cytokine analysis, 24-72 hours for activation marker analysis).
-
Method B: Antibody-Mediated Stimulation [12]
-
Reagents: Plate-bound anti-CD3 antibody, soluble anti-CD28 antibody.
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed PBMCs at 1 x 10^6 cells/mL in complete RPMI 1640.
-
Add soluble anti-CD28 antibody (1-5 µg/mL).
-
Incubate for the desired period.
-
This compound Treatment
-
Reagent: this compound (reconstituted in DMSO).
-
Procedure:
-
Concurrent with T-cell stimulation, add this compound to the cell culture at the desired final concentration (e.g., 10 µM).[1]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.
-
Incubate for the duration of the stimulation period.
-
Flow Cytometry Staining Protocols
A. Cell Surface Marker Staining (Activation Markers) [13][14]
Materials:
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69, OX40, 4-1BB).
-
Flow Cytometry Staining Buffer (PBS with 2% FBS).
Procedure:
-
Harvest cells and wash twice with Flow Cytometry Staining Buffer.
-
Resuspend cells to 1 x 10^7 cells/mL in staining buffer.
-
Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the pre-titrated amount of each fluorochrome-conjugated antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer for analysis.
B. Proliferation Assay using CFSE [6][15][16]
Procedure:
-
Prior to stimulation, resuspend PBMCs at 1 x 10^7 cells/mL in PBS.
-
Add an equal volume of 2X CFSE staining solution (final concentration 1-5 µM).
-
Incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI 1640.
-
Wash the cells three times with complete medium.
-
Proceed with T-cell stimulation and this compound treatment for 3-5 days.
-
Harvest cells and stain for surface markers as described above.
C. Intracellular Cytokine Staining [3][17]
Materials:
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixation/Permeabilization Buffer.
-
Permeabilization/Wash Buffer.
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
Procedure:
-
Four to six hours before the end of the stimulation period, add a protein transport inhibitor to the cell culture.
-
Harvest and stain for surface markers as described in Protocol 4A.
-
After surface staining, wash the cells and resuspend in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Add the pre-titrated amount of fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend in Flow Cytometry Staining Buffer for analysis.
D. Apoptosis Assay using Annexin V and Propidium Iodide (PI) [8][18][19]
Materials:
-
Annexin V Binding Buffer.
-
Fluorochrome-conjugated Annexin V.
-
Propidium Iodide (PI) or 7-AAD.
Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI/7-AAD.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Data Acquisition and Analysis
-
Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on single, live cells before analyzing T-cell subsets and markers of interest.
-
For proliferation assays, model the CFSE histogram to determine the percentage of divided cells.
-
For apoptosis assays, distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Activation-induced Markers Detect Vaccine-Specific CD4+ T Cell Responses Not Measured by Assays Conventionally Used in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 7. biocompare.com [biocompare.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. akadeum.com [akadeum.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. ptglab.com [ptglab.com]
- 15. agilent.com [agilent.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. agilent.com [agilent.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML-T7 for T-Cell Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-T7 to optimize T-cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance T-cell proliferation?
This compound is a potent small-molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3).[1][2] Tim-3 is an immune checkpoint receptor that negatively regulates T-cell responses and is often upregulated on exhausted T-cells.[3][4] this compound works by blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and CEACAM1.[1][2] This blockade enhances T-cell receptor (TCR) signaling, leading to increased T-cell activation, cytokine production, and proliferation.[1]
Q2: What is a typical starting concentration for this compound in in-vitro T-cell proliferation assays?
Based on published studies, a concentration of 10 μM this compound has been shown to effectively enhance TCR/STAT5 signaling and promote CD8+ T-cell antitumor activity in vitro.[1] However, the optimal concentration can vary depending on the specific cell type, experimental conditions, and assay readout. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: How long should I incubate T-cells with this compound?
The incubation time with this compound can range from 24 hours to 6 days, depending on the experimental goals.[1] For assessing initial T-cell activation and cytokine production, a 24-48 hour incubation may be sufficient.[1] For longer-term proliferation and functional assays, an incubation of up to 6 days has been reported.[1]
Q4: What are the expected effects of this compound on T-cell function?
Treatment with an optimal concentration of this compound is expected to result in:
-
Increased proliferation of T-cells, particularly CD8+ T-cells.
-
Enhanced production of effector cytokines such as IFN-γ and TNF-α.[1]
-
Increased expression of activation markers.
-
Increased phosphorylation of key signaling molecules in the TCR pathway, including LCK, ZAP70, PLC-γ1, ERK1/2, and STAT5.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no T-cell proliferation | Suboptimal this compound concentration. | Perform a dose-response experiment to identify the optimal concentration (see detailed protocol below). A typical starting range could be from 0.1 µM to 50 µM. |
| Inadequate T-cell activation. | Ensure proper T-cell stimulation (e.g., with anti-CD3/CD28 antibodies or specific antigens). | |
| Poor cell viability. | Check for cytotoxicity by performing a viability assay (e.g., Trypan Blue or a fluorescence-based assay) in parallel with your proliferation assay. | |
| High T-cell death/cytotoxicity | This compound concentration is too high. | Lower the concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Include a vehicle control (solvent only) in your experiment. | |
| Inconsistent results between experiments | Variability in cell health or density. | Use cells from a consistent source and passage number. Ensure accurate cell counting and seeding density. |
| Reagent instability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected or off-target effects | This compound may have off-target activities at high concentrations. | Use the lowest effective concentration determined from your dose-response studies. |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Quantitative Data Tables
Table 1: Example Dose-Response Data for this compound on T-Cell Proliferation
| This compound Concentration (µM) | T-Cell Proliferation (% of Control) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 95 |
| 0.1 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Users should populate this table with their own experimental data.
Table 2: Effect of 10 µM this compound on T-Cell Cytokine Production and Signaling
| Parameter | Vehicle Control | 10 µM this compound | Fold Change |
| IFN-γ Secretion (pg/mL) | |||
| TNF-α Secretion (pg/mL) | |||
| pSTAT5 (MFI) | |||
| pERK1/2 (MFI) |
MFI: Mean Fluorescence Intensity. Users should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for enhancing T-cell proliferation without inducing significant cytotoxicity.
Materials:
-
Primary T-cells (e.g., human PBMCs or purified CD8+ T-cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell proliferation assay reagent (e.g., CFSE or BrdU)
-
Cell viability dye (e.g., 7-AAD or Propidium Iodide)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare primary T-cells. If using CFSE, label the cells according to the manufacturer's protocol.
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete culture medium.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
T-cell Stimulation and Treatment: Add the T-cell activation reagents to each well. Immediately after, add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Assay Readout:
-
Proliferation: Harvest the cells and analyze CFSE dilution by flow cytometry. The percentage of proliferated cells is determined by the decrease in CFSE fluorescence intensity.
-
Viability: Stain a separate aliquot of cells with a viability dye and analyze by flow cytometry to determine the percentage of live cells.
-
-
Data Analysis: Plot the percentage of T-cell proliferation and viability against the this compound concentration to determine the optimal concentration that maximizes proliferation with minimal cytotoxicity.
Protocol 2: Analysis of T-Cell Activation and Cytokine Production
Objective: To measure the effect of the optimized this compound concentration on T-cell activation and effector cytokine production.
Materials:
-
Primary T-cells
-
Complete RPMI-1640 medium
-
T-cell activation reagents
-
Optimized concentration of this compound and vehicle control
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
-
ELISA kit for cytokine quantification
Procedure:
-
Cell Culture and Treatment: Seed T-cells in a 24-well plate at an appropriate density. Stimulate the cells and treat with the optimized concentration of this compound or vehicle control.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis by ELISA according to the manufacturer's protocol.
-
Intracellular Cytokine Staining:
-
Add Brefeldin A and Monensin to the remaining cells and incubate for an additional 4-6 hours.
-
Harvest the cells and stain for surface markers.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for intracellular cytokines.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of cytokine-producing T-cells.
Visualizations
Caption: this compound Signaling Pathway in T-Cells.
References
ML-T7 Technical Support Center: Mitigating Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicity associated with the TIM-3 inhibitor, ML-T7, in long-term preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). TIM-3 is an immune checkpoint receptor expressed on various immune cells, including exhausted T cells. By blocking the interaction of TIM-3 with its ligands, such as phosphatidylserine (PtdSer) and CEACAM1, this compound enhances the anti-tumor activity of cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and dendritic cells (DCs).[1][2]
Q2: What is the reported safety profile of this compound in preclinical models?
A2: In preclinical mouse models of hepatocellular carcinoma, this compound has been reported to have a good safety profile. Specifically, intraperitoneal (IP) administration of this compound at doses of 10-50 mg/kg every two days for ten doses, and at 50 mg/kg every two days for three weeks, did not result in adverse effects on the body weight of the mice.[1]
Q3: What are the potential, yet unconfirmed, long-term toxicities of this compound?
A3: While specific long-term toxicity data for this compound is limited, potential toxicities can be extrapolated from the broader class of immune checkpoint inhibitors. These may include immune-related adverse events (irAEs) affecting various organ systems. Researchers should be vigilant for signs of:
-
Dermatologic toxicities: Rash, pruritus.
-
Gastrointestinal toxicities: Diarrhea, colitis.
-
Hepatotoxicity: Elevated liver enzymes.
-
Pneumonitis: Inflammation of the lungs.
-
Endocrinopathies: Hypothyroidism, hypophysitis.
-
Cardiovascular toxicities: Myocarditis, though rare, can be severe with some immunotherapies.
Q4: How can I proactively monitor for potential this compound toxicity in my long-term animal studies?
A4: A multi-pronged monitoring strategy is recommended. This should include regular body weight measurements, clinical observation for signs of distress, periodic blood collection for complete blood counts (CBC) and serum chemistry, and cytokine profiling. At the study endpoint, or if severe toxicity is observed, histopathological analysis of key organs is crucial.
Troubleshooting Guide
Issue 1: Unexpected weight loss or signs of morbidity in animals treated with this compound.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or experimental conditions, leading to on-target or off-target toxicity.
-
Troubleshooting Steps:
-
Dose De-escalation: Immediately reduce the dosage of this compound in the affected cohort. If the study design allows, consider including a lower-dose group in subsequent experiments.
-
Vehicle Control: Ensure that a vehicle-only control group is included to rule out any toxicity associated with the formulation excipients.
-
Supportive Care: Provide supportive care to the affected animals, such as supplemental nutrition and hydration, as advised by veterinary staff.
-
Monitor Inflammatory Markers: Collect blood samples to analyze for pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ, which can be indicative of a systemic inflammatory response.
-
Issue 2: Observation of organ-specific inflammation during histopathological analysis.
-
Possible Cause: Immune-related adverse events (irAEs) resulting from the sustained immune activation induced by this compound.
-
Troubleshooting Steps:
-
Refine Dosing Regimen: Consider alternative dosing schedules, such as less frequent administration, to allow for periods of immune system recovery.
-
Corticosteroid Intervention: In cases of severe, confirmed irAEs, and if aligned with the experimental goals, a short course of corticosteroids (e.g., dexamethasone) can be administered to manage the inflammation. This should be done in consultation with veterinary experts, as it may impact anti-tumor efficacy.
-
In-depth Immune Profiling: Perform detailed immune cell profiling of the affected tissues and peripheral blood using flow cytometry to understand the cellular mechanisms driving the inflammation.
-
Data Presentation
Table 1: Summary of Preclinical Safety Data for this compound
| Animal Model | Dosage and Administration | Duration | Observed Toxicities | Reference |
| Spontaneous Orthotopic HCC Mice | 10-50 mg/kg, IP, every 2 days | 10 doses | No adverse effects on body weight. | [1] |
| Spontaneous Orthotopic HCC Mice | 50 mg/kg, IP, every 2 days | 3 weeks | Good safety profile reported. | [1] |
Table 2: Recommended Monitoring Parameters for Long-Term this compound Studies
| Parameter | Frequency | Purpose |
| Body Weight | 2-3 times per week | General health and toxicity indicator. |
| Clinical Observations | Daily | Monitor for signs of distress (e.g., lethargy, ruffled fur, abnormal posture). |
| Complete Blood Count (CBC) | Baseline, mid-study, and terminal | Assess for hematological abnormalities (e.g., anemia, lymphopenia). |
| Serum Chemistry | Baseline, mid-study, and terminal | Evaluate organ function (e.g., ALT/AST for liver, BUN/creatinine for kidney). |
| Cytokine Profiling | Baseline and periodic | Detect systemic inflammation (e.g., IL-6, TNF-α, IFN-γ). |
| Histopathology | Terminal or upon humane endpoint | Microscopic examination of key organs (liver, lung, colon, heart, kidney, spleen) for inflammation and tissue damage. |
Experimental Protocols
Protocol 1: In-Life Monitoring for Toxicity in Mice
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and collect baseline blood samples via a submandibular or saphenous vein bleed.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal injection).
-
Regular Monitoring:
-
Record body weights and perform clinical observations as per the frequency outlined in Table 2.
-
Collect blood samples at predetermined intervals for CBC, serum chemistry, and cytokine analysis.
-
-
Humane Endpoints: Establish clear humane endpoints (e.g., >20% body weight loss, severe clinical signs) and euthanize animals that meet these criteria.
-
Necropsy: At the end of the study, perform a gross necropsy and collect tissues for histopathology.
Protocol 2: Histopathological Assessment of Immune-Related Adverse Events
-
Tissue Collection: At necropsy, collect samples of the liver, lungs, colon, heart, kidneys, and spleen.
-
Fixation: Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections using a microtome.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of cellular infiltration, tissue damage, and other signs of toxicity. A semi-quantitative scoring system can be used to grade the severity of inflammation.
Protocol 3: Cytokine Profiling by Multiplex Assay
-
Sample Collection: Collect whole blood in serum separator tubes. Allow to clot and then centrifuge to separate serum. Store serum at -80°C until analysis.
-
Multiplex Assay: Use a commercially available multiplex bead-based immunoassay (e.g., Luminex-based) to simultaneously quantify multiple cytokines in the serum samples. Key cytokines to measure include IL-1β, IL-2, IL-6, IL-10, IFN-γ, and TNF-α.
-
Data Analysis: Analyze the data according to the manufacturer's instructions. Compare cytokine levels between treatment groups and baseline to identify significant changes indicative of an inflammatory response.
Visualizations
Caption: this compound blocks the interaction between TIM-3 and its ligands, preventing T-cell exhaustion.
Caption: Workflow for monitoring and mitigating this compound toxicity in long-term experiments.
Caption: Logical relationships between causes, effects, and mitigation of this compound toxicity.
References
Technical Support Center: Improving the Delivery of ML-T7 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing ML-T7, a potent TIM-3 inhibitor, in animal models of cancer.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is there a lack of anti-tumor efficacy with this compound treatment?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Dosing or Administration | Ensure the dose is within the effective range of 10-50 mg/kg administered intraperitoneally every 2 days.[1][2] Verify the accuracy of dose calculations and injection volume. |
| Improper Formulation | This compound is soluble in DMSO.[2] Ensure the compound is fully dissolved. For in vivo use, a co-solvent system (e.g., DMSO diluted with saline or PBS) is often necessary to prevent precipitation and toxicity. The final DMSO concentration in the working solution should be minimized, ideally 2% or lower, to reduce potential toxicity to the animals.[3] |
| Issues with Animal Model | The chosen syngeneic tumor model may not be immunogenic or may have a highly immunosuppressive tumor microenvironment.[4][5][6] Consider using a different tumor model known to be responsive to immune checkpoint blockade. Ensure tumor cells are healthy and properly implanted. |
| Compromised Compound Integrity | Store this compound powder at -20°C for up to 3 years. Once dissolved in DMSO, store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[7] |
| Resistance Mechanisms | The tumor model may have intrinsic resistance to TIM-3 blockade, such as defects in antigen presentation machinery or upregulation of other immune checkpoints.[8][9][10][11] |
Question 2: What are the signs of toxicity in mice treated with this compound and how should they be managed?
Potential Signs of Toxicity and Management:
| Signs of Toxicity | Management and Mitigation |
| General Health | Weight loss (>15-20%), hunched posture, ruffled fur, lethargy, dehydration. |
| Injection Site Reactions | Redness, swelling, or irritation at the injection site. |
| Systemic Inflammation | Monitor for signs of a cytokine storm, such as rapid weight loss and severe lethargy, particularly in obese or aged mice.[12][13] |
| Organ-Specific Toxicity | Although this compound has shown a good safety profile, be aware of potential immune-related adverse events affecting organs like the liver, gut, or lungs.[12][14][15][16] |
Management:
-
Reduce the dose or frequency of this compound administration.
-
Provide supportive care, such as supplemental hydration and nutrition.
-
In case of severe reactions, euthanize the animal according to institutional guidelines.
-
Consider the health status of the mice; aged and obese mice may be more susceptible to immunotherapy-related toxicities.[12][13]
Question 3: How can I confirm that this compound is engaging its target, TIM-3, in the tumor?
Methods for Assessing Target Engagement:
| Method | Description |
| Immunohistochemistry (IHC) or Immunofluorescence (IF) | Stain tumor sections with antibodies against TIM-3 and downstream signaling molecules (e.g., phosphorylated PLC-γ1, ZAP70, LCK, ERK1/2, STAT5) to visualize changes in protein expression and localization.[1] |
| Western Blotting | Analyze protein lysates from tumor tissue to detect changes in the phosphorylation status of downstream signaling molecules after this compound treatment.[17][18][19][20] |
| Flow Cytometry | Assess TIM-3 expression on the surface of tumor-infiltrating lymphocytes (TILs) and other immune cells. A decrease in detectable surface TIM-3 may indicate receptor internalization upon ligand binding.[21][22] |
| In Vivo Imaging | Utilize advanced imaging techniques with labeled probes that compete with this compound for TIM-3 binding to visualize target engagement in real-time.[23][24][25] |
Frequently Asked Questions (FAQs)
1. What is the recommended formulation for intraperitoneal injection of this compound in mice?
This compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO should be prepared and then diluted with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to minimize the final concentration of DMSO in the injected solution (ideally ≤2%) to avoid toxicity.[3]
2. What is the optimal dose and schedule for this compound administration in mice?
The reported effective dose range for this compound in mice is 10-50 mg/kg, administered via intraperitoneal injection every 2 days.[1][2] The optimal dose may vary depending on the tumor model and experimental goals.
3. How should this compound be stored?
-
Powder: -20°C for up to 3 years.
-
DMSO stock solution: -80°C for up to 6 months or -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]
4. What are the expected immunological changes in the tumor microenvironment following this compound treatment?
TIM-3 blockade with this compound is expected to:
-
Increase the infiltration and activation of CD8+ T cells and Natural Killer (NK) cells in the tumor.[1][26]
-
Decrease T cell exhaustion.[1]
-
Enhance the production of pro-inflammatory cytokines such as IFN-γ and TNF-α by T cells and NK cells.[27][28]
-
Promote the maturation and antigen-presenting capacity of dendritic cells (DCs).[1]
-
Potentially decrease the number of regulatory T cells (Tregs).[29]
5. Which animal models are suitable for testing this compound?
Syngeneic mouse models with a competent immune system are essential for evaluating the efficacy of immunotherapies like this compound.[4][6][30] The choice of the specific tumor cell line should be based on its immunogenicity and expression of relevant immune checkpoint molecules.
Experimental Protocols
Protocol 1: Formulation and Intraperitoneal Administration of this compound in Mice
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% sterile DMSO to create a stock solution (e.g., 20 mg/mL).
-
-
Dose Calculation:
-
Weigh each mouse to determine the exact dose required (e.g., for a 20g mouse at 20 mg/kg, the dose is 0.4 mg).
-
-
Preparation of Dosing Solution:
-
Intraperitoneal Injection:
-
Restrain the mouse securely.
-
Locate the injection site in the lower right abdominal quadrant.
-
Disinfect the area with 70% ethanol.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle is not in an organ or blood vessel.
-
Inject the solution slowly.
-
Protocol 2: Assessment of Anti-Tumor Efficacy
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of syngeneic mice.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot, flow cytometry).
-
Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Digestion:
-
Excise the tumor and mince it into small pieces.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase) to obtain a single-cell suspension.
-
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, TIM-3, PD-1, NK1.1).
-
-
Intracellular Staining (Optional):
-
For intracellular markers like Foxp3 (Tregs) or IFN-γ, fix and permeabilize the cells before adding the respective antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in enhancing T cell function.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: Logical steps for troubleshooting lack of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The Problem with Syngeneic Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Hallmarks of Resistance to Immune-Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Mechanisms of Resistance to Immune Checkpoint Blockade: Why Does Checkpoint Inhibitor Immunotherapy Not Work for All Patients? | Semantic Scholar [semanticscholar.org]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Neurologic Toxicity of Immune Checkpoint Inhibitors: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the Side Effects of Cancer Immunotherapy - NCI [cancer.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 20. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 25. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of Tim-3 blockade in the tumor immune microenvironment beyond T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Tim-3 Blockade Elicits Potent Anti-Multiple Myeloma Immunity of Natural Killer Cells [frontiersin.org]
- 28. Frontiers | The role of TIM-3 in sepsis: a promising target for immunotherapy? [frontiersin.org]
- 29. Blockade of TIM3 relieves immunosuppression through reducing regulatory T cells in head and neck cancer | springermedizin.de [springermedizin.de]
- 30. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 31. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 32. uac.arizona.edu [uac.arizona.edu]
- 33. research.vt.edu [research.vt.edu]
- 34. reddit.com [reddit.com]
- 35. research.uky.edu [research.uky.edu]
Technical Support Center: Validating ML-T7 Activity in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of ML-T7, a small-molecule Tim-3 inhibitor, in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), an immune checkpoint receptor.[1] this compound functions by blocking the interaction of Tim-3 with its ligands, phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1).[1] This blockade enhances the anti-tumor activity of various immune cells, including T cells, Natural Killer (NK) cells, and Dendritic Cells (DCs).[1][2] this compound can also exert direct anti-tumor effects and has been shown to work synergistically with other immunotherapies like anti-PD-1 antibodies.[2]
Q2: In which cancer cell lines is this compound expected to be most active?
This compound's activity is linked to the expression of its target, Tim-3. Therefore, it is expected to be most effective in cancer types with high Tim-3 expression. Studies have shown high Tim-3 expression in various malignancies, including:
Researchers should consider screening their cancer cell lines of interest for Tim-3 expression to predict sensitivity to this compound.
Q3: What are the recommended starting concentrations for this compound in in vitro experiments?
Published preclinical studies have demonstrated the activity of this compound in the low micromolar range. A common concentration used to elicit significant biological effects in various immune cell-based assays is 10 µM.[1] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cancer cell line and experimental setup.
Quantitative Data Summary
While a comprehensive public database of this compound IC50 values across numerous cancer cell lines is not yet available, researchers can generate this data using the protocols provided below. The following table provides a template for summarizing experimentally determined IC50 values.
| Cancer Cell Line | Cancer Type | Tim-3 Expression Level (Optional) | This compound IC50 (µM) |
| e.g., Panc-1 | Pancreatic | High | [Enter Experimental Value] |
| e.g., MCF-7 | Breast | Moderate | [Enter Experimental Value] |
| e.g., A549 | Lung | Low | [Enter Experimental Value] |
| e.g., HeLa | Cervical | High | [Enter Experimental Value] |
Experimental Protocols & Troubleshooting Guides
Here are detailed protocols for key experiments to validate this compound activity, along with troubleshooting guides to address common issues.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide: MTT Assay
| Issue | Possible Cause | Solution |
| Low Signal/Absorbance | Insufficient cell number. | Optimize cell seeding density. |
| Low metabolic activity of cells. | Ensure cells are healthy and in the logarithmic growth phase. | |
| Incomplete formazan dissolution. | Ensure complete dissolution by gentle pipetting or longer incubation with the solubilization buffer. | |
| High Background | Contamination (bacterial or yeast). | Maintain sterile technique and check for contamination. |
| Media components interfering. | Use phenol red-free media during the assay. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors. | Calibrate pipettes and ensure accurate and consistent pipetting. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. |
Western Blot for Phosphorylated STAT5 (p-STAT5)
This method is used to detect the activation of the STAT5 signaling pathway, which can be modulated by this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for total STAT5 and a loading control like GAPDH or β-actin.
Troubleshooting Guide: Western Blot for p-STAT5
| Issue | Possible Cause | Solution |
| No or Weak Signal for p-STAT5 | Low abundance of phosphorylated protein. | Increase the amount of protein loaded (30-50 µg). |
| Inactive primary antibody. | Use a fresh or validated antibody. Ensure proper storage. | |
| Phosphatase activity during sample prep. | Always use fresh phosphatase inhibitors in the lysis buffer. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 5% non-fat milk, but be cautious as it contains phosphoproteins). |
| Primary antibody concentration too high. | Optimize the primary antibody dilution. | |
| Non-specific Bands | Primary or secondary antibody cross-reactivity. | Use a more specific antibody. Run a secondary antibody-only control. |
| Protein degradation. | Use fresh samples and protease inhibitors. |
Flow Cytometry for PD-L1 Expression
This technique can be used to assess changes in the expression of other immune checkpoint proteins, like PD-L1, on cancer cells following this compound treatment.
Protocol:
-
Cell Preparation: Harvest and wash the cells after treatment with this compound.
-
Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Incubate the cells with a fluorescently labeled anti-PD-L1 antibody.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of PD-L1 positive cells and the mean fluorescence intensity (MFI).
Troubleshooting Guide: Flow Cytometry for PD-L1
| Issue | Possible Cause | Solution |
| Weak or No Signal | Low PD-L1 expression on the cell line. | Confirm PD-L1 expression using a positive control cell line. |
| Inactive or incorrect antibody conjugate. | Use a validated and properly stored antibody. Ensure the fluorochrome is compatible with the cytometer's lasers. | |
| High Background/Non-specific Staining | Insufficient blocking of Fc receptors. | Optimize the blocking step. |
| Dead cells binding the antibody non-specifically. | Use a viability dye to exclude dead cells from the analysis. | |
| Poor Cell Population Resolution | Cell clumps. | Gently pipette to create a single-cell suspension. Consider using a cell strainer. |
| Incorrect cytometer settings. | Optimize voltage and compensation settings using single-color controls. |
Visualizations
Tim-3 Signaling Pathway and this compound Inhibition
Caption: this compound blocks Tim-3 ligand binding, inhibiting downstream suppressive signals and enhancing T-cell activation.
Experimental Workflow for Validating this compound Activity
Caption: A logical workflow for the experimental validation of this compound's anti-cancer activity in selected cell lines.
Troubleshooting Logic for MTT Assay
Caption: A decision-making diagram to troubleshoot common issues encountered during MTT assays for cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-cancer analysis of TIM-3 transcriptomic expression reveals high levels in pancreatic cancer and interpatient heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. labcorp.com [labcorp.com]
ML-T7 experimental variability and reproducibility
Technical Support Center: ML-T7
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability and reproducibility when working with this compound, a novel experimental inhibitor of the Tango7 (T7) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Tango7 (T7) receptor, a receptor tyrosine kinase. By binding to the ATP-binding pocket of the T7 kinase domain, this compound prevents its phosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway.
Q2: We are observing significant batch-to-batch variability in our this compound powder. What could be the cause?
A2: Batch-to-batch variability can stem from several factors. Ensure that each new lot of this compound is accompanied by a certificate of analysis (CoA) confirming its purity and identity. We recommend performing an internal quality control check, such as mass spectrometry or HPLC, upon receiving a new batch. Additionally, improper storage of the compound (e.g., exposure to light or moisture) can lead to degradation over time. Always store this compound desiccated at -20°C.
Q3: Our IC50 values for this compound are inconsistent across experiments. How can we improve reproducibility?
A3: Inconsistent IC50 values are a common issue. Key factors to control include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as kinase expression and pathway activation can change over time in culture.
-
Seeding Density: Ensure uniform cell seeding density across all wells and plates, as this can affect cell health and response to treatment.
-
Serum Concentration: The concentration of serum in your culture medium can interfere with the activity of this compound. We recommend using a consistent serum concentration or, if possible, a serum-free medium for the duration of the assay.
-
Assay Incubation Time: The duration of this compound treatment should be precisely controlled. Establish a standard incubation time based on initial time-course experiments.
Troubleshooting Guides
Guide 1: High Variability in Western Blot Results for p-ERK
If you are observing inconsistent inhibition of ERK phosphorylation (p-ERK) after this compound treatment, follow these troubleshooting steps.
| Potential Cause | Recommended Solution |
| Cell Line Instability | Perform STR profiling to confirm cell line identity. Use cells from a low-passage, authenticated stock. |
| Sub-optimal Ligand Stimulation | Optimize the concentration and incubation time of the T7 ligand used to stimulate the pathway. Ensure the ligand is fresh and properly stored. |
| Inconsistent Lysis Buffer | Use a standardized lysis buffer containing fresh protease and phosphatase inhibitors. Ensure complete cell lysis on ice. |
| Antibody Performance | Validate your primary antibodies for p-ERK and total ERK. Run a dilution series to determine the optimal antibody concentration. |
Guide 2: Discrepancy Between Cell Viability and Target Inhibition Data
If you observe potent inhibition of p-ERK but minimal effect on cell viability, consider the following explanations.
| Potential Cause | Recommended Solution |
| Cellular Redundancy | Your cell model may have redundant signaling pathways that bypass the need for T7 signaling for survival. Consider using a cell line known to be dependent on the T7 pathway. |
| Insufficient Treatment Duration | The effect on cell viability may require a longer treatment duration than the effect on target phosphorylation. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that confound viability results. Perform a kinase panel screen to identify potential off-targets. |
| Assay Interference | The compound may interfere with the cell viability assay readout (e.g., autofluorescence with a resazurin-based assay). Run a compound-only control (no cells) to check for interference. |
Experimental Protocols & Data
Table 1: Example IC50 Data for this compound Across Different Cell Lines
This table summarizes typical IC50 values for this compound in inhibiting p-ERK and cell viability. Note the differences in potency and the "potency-viability gap" in different models.
| Cell Line | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Notes |
| Cell Line A (T7-dependent) | 5 ± 1.2 | 15 ± 3.5 | Expected high potency in both assays. |
| Cell Line B (T7-independent) | 8 ± 2.1 | > 10,000 | Shows on-target engagement without affecting viability. |
| Cell Line C (Acquired Resistance) | 550 ± 45 | > 10,000 | Demonstrates target resistance. |
Visual Guides & Workflows
Technical Support Center: Optimizing ML-T7 Dosage in Synergistic Drug Combinations
Welcome to the technical support center for ML-T7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing experiments involving this compound in synergistic drug combinations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lend itself to synergistic combinations?
A1: this compound is a potent small-molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). TIM-3 is an immune checkpoint receptor expressed on various immune cells, including exhausted T cells, Natural Killer (NK) cells, and dendritic cells (DCs). By binding to its ligands, such as galectin-9 and phosphatidylserine, TIM-3 triggers inhibitory signals that suppress anti-tumor immunity.[1][2][3]
This compound blocks the interaction of TIM-3 with its ligands, thereby releasing the "brakes" on the immune system.[2] This leads to enhanced activation and effector function of T cells and NK cells, and improved antigen presentation by DCs. This mechanism of action makes this compound a prime candidate for synergistic combinations with other immunotherapies, such as PD-1/PD-L1 inhibitors (e.g., nivolumab), which act on a parallel inhibitory pathway. The simultaneous blockade of two distinct negative regulatory pathways can lead to a more robust and durable anti-tumor immune response. Preclinical data has suggested that combining molecularly targeted agents with immunotherapies like nivolumab may produce synergistic effects.[4]
Q2: How do I determine the optimal concentration range for this compound and a potential synergistic partner in vitro?
A2: The optimal concentration range is determined by performing a dose-response matrix experiment. This involves testing a range of concentrations of this compound against a range of concentrations of the partner drug, both alone and in combination.
A common starting point is to use a concentration range that brackets the IC50 (the concentration that inhibits 50% of the response) of each drug. For instance, you could test concentrations from 0.1x to 10x the IC50 of each drug. If the IC50 is unknown, a broader range of concentrations should be screened.
The results of this matrix experiment are then used to calculate the Combination Index (CI) using the Chou-Talalay method, which provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Q3: What are the key differences between the Loewe additivity and Bliss independence models for synergy analysis?
A3: Both Loewe additivity and Bliss independence are common reference models for assessing drug synergy, but they are based on different assumptions.
-
Loewe Additivity: This model is based on the principle of dose equivalence. It assumes that two drugs are synergistic if a combination of lower doses produces the same effect as higher doses of the individual drugs. This model is often preferred when the drugs have similar mechanisms of action.
-
Bliss Independence: This model is based on probability theory. It assumes that two drugs act independently, and synergy is observed if the combination effect is greater than the product of the individual drug effects. This model is often used when the drugs have different mechanisms of action.
The choice of model can influence the interpretation of the results, so it is important to consider the underlying assumptions of each.
Q4: Can this compound be used in combination with therapies other than checkpoint inhibitors?
A4: While the most explored combinations are with other checkpoint inhibitors, the mechanism of this compound suggests potential synergy with a variety of other anti-cancer therapies. These could include:
-
Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and creating a more favorable environment for an this compound-potentiated immune response.
-
Radiation Therapy: Similar to chemotherapy, radiation can enhance antigen presentation and prime the immune system for an attack augmented by this compound.
-
Targeted Therapies: Combining this compound with targeted therapies that inhibit oncogenic pathways could create a two-pronged attack on the tumor, targeting both cancer cell-intrinsic vulnerabilities and immune evasion mechanisms.
Each new combination would require careful in vitro and in vivo testing to determine the potential for synergy and to establish optimal dosing regimens.
Troubleshooting Guides
This section provides guidance on common issues that may arise during your experiments with this compound in synergistic combinations.
Issue 1: High variability in cell-based assay results.
-
Potential Cause: Inconsistent cell seeding density, edge effects in microplates, or cell clumping.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental data and instead fill them with sterile media or PBS.
-
Use a calibrated multichannel pipette for cell seeding to ensure consistency across wells.
-
Issue 2: Inconsistent or unexpected synergy scores (Combination Index values).
-
Potential Cause: Improper data normalization, suboptimal concentration ranges, or incorrect application of the synergy model.
-
Solution:
-
Data Normalization: Ensure that your data is properly normalized to your positive (maximum inhibition) and negative (no inhibition) controls.
-
Concentration Range: If you are consistently seeing antagonism or additivity, consider expanding your concentration ranges for both drugs. Synergy often occurs within a specific concentration window.
-
Synergy Model: Re-evaluate your choice of synergy model (Loewe vs. Bliss) to ensure it is appropriate for the mechanisms of action of the drugs being tested.
-
Issue 3: Difficulty interpreting isobologram analysis.
-
Potential Cause: A misunderstanding of how to construct and interpret the isobole (the line of additivity).
-
Solution:
-
The isobole is a straight line connecting the IC50 values of the two drugs on the x and y axes.
-
Data points representing the concentrations of the two drugs in a synergistic combination will fall below this line.
-
Data points for antagonistic combinations will fall above the line.
-
Data points for additive combinations will fall on or very close to the line.
-
Issue 4: Low or no detectable cytokine release in response to this compound and partner drug.
-
Potential Cause: The chosen cell type may not be a significant producer of the measured cytokine, the incubation time may be too short, or the assay may not be sensitive enough.
-
Solution:
-
Cell Type: Ensure you are using a relevant immune cell population (e.g., activated T cells or NK cells) known to produce the cytokine of interest.
-
Incubation Time: Perform a time-course experiment to determine the optimal incubation time for cytokine production in your system.
-
Assay Sensitivity: Consider using a more sensitive cytokine detection method, such as a multiplex bead-based assay or an ELISpot assay, instead of a standard ELISA.
-
Experimental Protocols
Below are detailed methodologies for key experiments to assess the synergistic effects of this compound in combination with other drugs.
In Vitro T-Cell Mediated Cytotoxicity Assay
This assay evaluates the ability of a drug combination to enhance the killing of tumor cells by T-cells.
Materials:
-
Target tumor cell line
-
Effector T-cells (e.g., activated human PBMCs or a specific T-cell line)
-
Complete RPMI-1640 media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound and partner drug
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent dye for live/dead cell staining)
-
96-well flat-bottom plates
Procedure:
-
Target Cell Plating: Seed the target tumor cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight to allow for cell adherence.
-
Drug Treatment: The next day, remove the media and add fresh media containing serial dilutions of this compound, the partner drug, or the combination of both. Include appropriate vehicle controls.
-
Effector Cell Addition: Add the effector T-cells to the wells at a predetermined Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1).
-
Co-incubation: Incubate the co-culture for a period of 4 to 24 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement: Following incubation, measure the extent of target cell lysis using your chosen cytotoxicity detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition and analyze the data for synergy using the Combination Index method.
In Vitro NK Cell Cytotoxicity Assay
This assay is similar to the T-cell cytotoxicity assay but uses NK cells as the effector cells.
Materials:
-
Target tumor cell line (preferably one with low MHC class I expression)
-
Effector NK cells (e.g., isolated primary NK cells or an NK cell line like NK-92)
-
Complete cell culture media
-
This compound and partner drug
-
Cytotoxicity detection reagent
-
96-well V-bottom plates (for suspension cells) or flat-bottom plates (for adherent cells)
Procedure:
-
Target and Effector Cell Preparation: Prepare both target and effector cells in complete media.
-
Drug and Cell Plating: In a 96-well plate, add the serial dilutions of this compound, the partner drug, or the combination. Then, add the target cells, followed by the effector NK cells at the desired E:T ratio.
-
Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement: Measure target cell lysis using your chosen method.
-
Data Analysis: Determine the percentage of specific lysis and assess for synergy.
Cytokine Release Assay
This assay measures the production of cytokines by immune cells in response to the drug combination.
Materials:
-
Immune cells (e.g., PBMCs, isolated T cells, or NK cells)
-
Complete cell culture media
-
This compound and partner drug
-
Cell stimulation reagents (optional, e.g., anti-CD3/CD28 antibodies for T cells)
-
96-well round-bottom plates
-
ELISA kit or multiplex bead-based assay for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Cell Plating: Plate the immune cells in a 96-well round-bottom plate.
-
Drug Treatment: Add the desired concentrations of this compound, the partner drug, or the combination to the wells.
-
Stimulation (Optional): If required, add stimulation reagents to activate the cells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine(s) in the supernatant using your chosen immunoassay.
-
Data Analysis: Compare the cytokine levels in the combination treatment groups to the single-agent and control groups to identify synergistic increases in cytokine production.
Data Presentation
Quantitative data from synergy experiments should be summarized in a clear and structured format.
Table 1: Example Dose-Response Matrix for this compound and Drug X
| This compound (nM) | Drug X (nM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) |
| 10 | 0 | 15 | - | - |
| 0 | 50 | 20 | - | - |
| 10 | 50 | - | 55 | 0.75 (Synergy) |
| 25 | 0 | 30 | - | - |
| 0 | 100 | 40 | - | - |
| 25 | 100 | - | 85 | 0.60 (Synergy) |
| 50 | 0 | 50 | - | - |
| 0 | 200 | 60 | - | - |
| 50 | 200 | - | 95 | 0.80 (Synergy) |
Table 2: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Mandatory Visualizations
TIM-3 Signaling Pathway
Caption: TIM-3 and PD-1 signaling pathways and points of therapeutic intervention.
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro assessment of drug synergy.
Logical Relationship for Synergy Determination
References
Validation & Comparative
A Comparative Guide to Small Molecule Tim-3 Inhibitors: ML-T7 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. While monoclonal antibodies targeting Tim-3 are in clinical development, small molecule inhibitors present potential advantages, including oral bioavailability, improved tissue penetration, and lower manufacturing costs. This guide provides a comparative analysis of ML-T7 and other leading small molecule Tim-3 inhibitors, summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways to inform research and development decisions in immuno-oncology.
Performance Comparison of Small Molecule Tim-3 Inhibitors
The following table summarizes the available quantitative and qualitative data for this compound and other preclinical small molecule Tim-3 inhibitors. A direct, precise comparison is challenging due to the limited and varied publicly available data for each compound.
| Feature | This compound | TIM-3-IN-2 (A-41) | SMI402 |
| Target Interaction | Blocks Tim-3 interaction with Phosphatidylserine (PtdSer) and CEACAM1.[1] | Blocks Tim-3 interaction with Galectin-9, PtdSer, and CEACAM1.[2] | Prevents Tim-3 ligation with PtdSer, HMGB1, and CEACAM1.[3] |
| Binding Affinity (Kd) | Not explicitly reported. Described as a potent inhibitor.[1] | 0.61 µM[2] | Not explicitly reported. Described as "high affinity".[3] |
| In Vitro Activity | At 10 µM, enhances TCR/STAT5 signaling, promotes CD8+ T cell antitumor activity, enhances CTL activation and cytokine production, promotes DC maturation, and enhances NK cell production of IFN-γ, TNF-α, CD107a, and granzyme B.[1] | Reverses Tim-3-mediated suppression of pro-inflammatory cytokine production.[2] | Reinvigorates T-cell function.[3] |
| In Vivo Efficacy | Intraperitoneal (IP) injections of 10-50 mg/kg inhibit tumor growth and prolong survival in a hepatocellular carcinoma mouse model. Synergizes with anti-PD-1 therapy.[1] | Enhances T-cell anti-tumor activity against AML cell lines.[2] | Inhibits tumor growth in a murine model by increasing CD8+ T and NK cell infiltration.[3] |
Tim-3 Signaling Pathway and Inhibitor Mechanism of Action
Tim-3 is a negative regulatory protein expressed on the surface of various immune cells, including exhausted T cells. Its engagement with ligands such as Galectin-9, PtdSer, and CEACAM1 triggers intracellular signaling cascades that suppress immune responses. Small molecule inhibitors like this compound are designed to physically block the ligand-binding site on Tim-3, thereby preventing the initiation of these inhibitory signals and restoring anti-tumor immunity. This compound specifically targets the FG-CC' cleft of Tim-3, a crucial site for PtdSer and CEACAM1 binding.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a novel small-molecule inhibitor targeting TIM-3 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of ML-T7 in Syngeneic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of ML-T7, a novel small-molecule T-cell immunoglobulin and mucin-domain-containing molecule 3 (Tim-3) inhibitor, against other immunotherapeutic agents in preclinical syngeneic mouse models. The data presented is compiled from publicly available research to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound has demonstrated potent anti-tumor activity in preclinical syngeneic models, with efficacy comparable to that of anti-Tim-3 blocking antibodies.[1][2] Furthermore, combination therapy of this compound with an anti-PD-1 antibody has shown synergistic effects, leading to enhanced tumor growth inhibition.[1][2] This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison between this compound and other key immunotherapies, such as anti-Tim-3 antibodies and the anti-PD-1 antibody, Nivolumab.
Comparative Efficacy in Syngeneic Models
The following tables summarize the anti-tumor efficacy of this compound, anti-Tim-3 antibodies, and Nivolumab in commonly used syngeneic mouse models. It is important to note that the data is collated from different studies and direct head-to-head comparisons in a single study are not yet publicly available.
MC38 Colon Adenocarcinoma Model (C57BL/6 Mice)
| Treatment Agent | Dosage and Administration | Key Efficacy Readout | Source |
| This compound | Intraperitoneal injection (dosage not specified) | Comparable tumor inhibitory effects to Tim-3 blocking antibody.[1][2] | [1][2] |
| Anti-Tim-3 Antibody | 100 µg, intraperitoneally, on days 14, 18, 22, and 26 | Significant tumor growth inhibition compared to control. | [3] |
| Nivolumab (Opdivo®) | 10 mg/kg | 90.26% reduction in tumor volume.[4][5][6] | [4][5][6] |
| Plant-produced Nivolumab | 10 mg/kg | 82.9% reduction in tumor volume; 50% of mice tumor-free.[4][5][6] | [4][5][6] |
CT26 Colon Carcinoma Model (BALB/c Mice)
| Treatment Agent | Dosage and Administration | Key Efficacy Readout | Source |
| This compound | Data not available in the CT26 model from the reviewed sources. | - | |
| Anti-Tim-3 Antibody (sTim-3-Ig) | Intraperitoneal injection, every other day until day 32 | Significant inhibition of tumor growth.[7] | [7] |
| Anti-Tim-3 Antibody | 100 µg, intraperitoneally, on days 3, 7, 11, and 15 | Significant tumor growth inhibition compared to control. | [3] |
| Nivolumab (anti-PD-1) | Data not as explicitly detailed as in the MC38 model in the reviewed sources. | - |
Mechanism of Action: this compound in the Tumor Microenvironment
This compound functions as a potent Tim-3 inhibitor by blocking the interaction of Tim-3 with its ligands, phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1).[8] This blockade reinvigorates exhausted T-cells and enhances the anti-tumor immune response.
Figure 1: Simplified signaling pathway of this compound's anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for in vivo anti-tumor efficacy studies in syngeneic mouse models, based on the reviewed literature.
General In Vivo Efficacy Study Workflow
Figure 2: Standard workflow for a syngeneic tumor model efficacy study.
Key Experimental Details
-
Cell Lines:
-
MC38 (Murine Colon Adenocarcinoma): Typically cultured in DMEM supplemented with 10% FBS and antibiotics.
-
CT26 (Murine Colon Carcinoma): Commonly grown in RPMI-1640 medium with 10% FBS and antibiotics.
-
-
Animal Models:
-
C57BL/6 mice: Used for MC38 tumor implantation.
-
BALB/c mice: Used for CT26 tumor implantation.
-
Mice are typically 6-8 weeks old at the start of the experiment.
-
-
Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase.
-
A suspension of 1 x 105 to 1 x 106 cells in a volume of 100-200 µL of PBS or a mixture of PBS and Matrigel is injected subcutaneously into the flank of the mice.
-
-
Treatment Administration:
-
Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
This compound: Administered via intraperitoneal injection. Dosing regimens in published data include administration every 2 days for a total of 10 times.[8]
-
Antibodies (e.g., anti-Tim-3, Nivolumab): Typically administered intraperitoneally at specified dosages and schedules (e.g., 100 µg per dose, twice weekly).
-
-
Endpoint Analysis:
-
Tumor Volume: Measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival: Monitored daily, and Kaplan-Meier survival curves are generated.
-
Immunophenotyping: At the study endpoint, tumors and spleens may be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells, dendritic cells).
-
Logical Relationship for Comparative Assessment
The validation of a novel anti-tumor agent like this compound involves a multi-faceted comparison with existing therapies. The following diagram illustrates the logical framework for this assessment.
Figure 3: Framework for comparing immunotherapeutic agents.
Conclusion
References
- 1. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic efficacy of plant-produced Nivolumab in transgenic C57BL/6-hPD-1 mouse implanted with MC38 colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of plant-produced Nivolumab in transgenic C57BL/6-hPD-1 mouse implanted with MC38 colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
ML-T7: A Focused Tim-3 Inhibitor with Potential Tim-4 Cross-Reactivity
For Immediate Release
Jinan, Shandong – ML-T7, a potent small-molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint, has demonstrated high specificity for its primary target. Emerging evidence, however, suggests a potential for cross-reactivity with Tim-4, another member of the Tim family of proteins, due to structural similarities in their binding sites. This guide provides a comprehensive comparison of this compound's interaction with various immune checkpoints, supported by available data and detailed experimental methodologies.
Summary of this compound Cross-Reactivity
Current research indicates that this compound is a highly selective inhibitor of Tim-3. One study highlights that this compound enhances the function of dendritic cells (DCs) through interactions with both Tim-3 and Tim-4, suggesting a degree of cross-reactivity with Tim-4.[1] This is plausible as Tim-4 possesses a similar FG-CC' loop in its structure, which is the target binding cleft for this compound on Tim-3.[1]
To date, there is a lack of publicly available quantitative data from comprehensive screening panels detailing the binding affinities or inhibitory concentrations (IC50) of this compound against other key immune checkpoints such as PD-1, CTLA-4, and LAG-3. The following table summarizes the known and potential interactions of this compound.
| Immune Checkpoint | This compound Binding Affinity (Kd) / Activity | Supporting Evidence |
| Tim-3 (Human) | Potent Inhibition | Identified as a direct and potent inhibitor.[1][2] |
| Tim-3 (Mouse) | Potent Inhibition | Effective in preclinical mouse models.[1] |
| Tim-4 | Potential Cross-reactivity | This compound strengthens DC function via Tim-3 and Tim-4; Tim-4 has a similar binding cleft to Tim-3.[1] |
| PD-1 | No quantitative data available. | No direct binding or inhibition reported in available literature. |
| CTLA-4 | No quantitative data available. | No direct binding or inhibition reported in available literature. |
| LAG-3 | No quantitative data available. | No direct binding or inhibition reported in available literature. |
Signaling Pathways and Experimental Workflows
The inhibitory function of Tim-3 is central to its role as an immune checkpoint. The following diagram illustrates the canonical Tim-3 signaling pathway and the mechanism of its inhibition by this compound.
To assess the cross-reactivity of a small molecule like this compound, a systematic experimental approach is necessary. The following diagram outlines a typical workflow for evaluating binding specificity against a panel of immune checkpoint proteins.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of small-molecule inhibitor cross-reactivity. Below are representative protocols for Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) based binding assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants of this compound for various immune checkpoint proteins.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant human immune checkpoint proteins (Tim-3, Tim-4, PD-1, CTLA-4, LAG-3)
-
This compound compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant immune checkpoint protein over the activated surface to achieve covalent immobilization. A separate flow cell should be prepared for each protein.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a serial dilution of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized protein surfaces and the reference cell at a constant flow rate.
-
Monitor the binding in real-time (association phase).
-
After the injection, flow the running buffer over the chip to monitor the dissociation of the compound (dissociation phase).
-
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and calculate the KD (KD = kd/ka).
-
ELISA-based Competition Assay for Binding Affinity
This method is used to determine the binding affinity of a small molecule by measuring its ability to compete with a known ligand for binding to the target protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the interaction between an immune checkpoint protein and its natural ligand.
Materials:
-
96-well ELISA plates
-
Recombinant human immune checkpoint proteins and their corresponding biotinylated ligands
-
This compound compound
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP
-
TMB substrate and stop solution
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the recombinant immune checkpoint protein diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding blocking buffer.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells, followed immediately by the addition of a constant concentration of the biotinylated ligand.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
-
Detection:
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a well-characterized, potent inhibitor of the Tim-3 immune checkpoint. While direct evidence points towards a high degree of selectivity, the observation of Tim-4-mediated effects warrants further investigation into the cross-reactivity profile of this compound. Comprehensive screening of this compound against a broad panel of immune checkpoint proteins using standardized biochemical and biophysical assays will be essential to fully elucidate its specificity and potential off-target effects. Such data will be invaluable for researchers and drug development professionals in the continued evaluation of this compound as a promising cancer immunotherapy agent.
References
A Comparative Analysis of ML-T7 and Nivolumab Combination Therapy in Oncology
This guide provides a comparative overview of the novel combination therapy involving ML-T7, a T cell immunoglobulin and mucin-containing molecule 3 (Tim-3) inhibitor, and Nivolumab, a programmed death-1 (PD-1) blocking antibody. The analysis is based on available preclinical data and is contextualized by comparing it with established Nivolumab-based combination therapies. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer immunotherapy.
Mechanism of Action: A Dual Checkpoint Blockade
The combination of this compound and Nivolumab targets two distinct inhibitory pathways that tumor cells exploit to evade the immune system. This dual blockade is designed to reinvigorate the anti-tumor immune response more effectively than targeting a single pathway.
Nivolumab's Role: Releasing the Brakes on T-Cells
Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that targets the PD-1 receptor on T-cells.[1] By binding to PD-1, Nivolumab prevents its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on cancer cells.[1] This blockage disrupts the inhibitory signal that would otherwise suppress T-cell activation, thereby restoring the T-cells' ability to recognize and attack tumor cells.[2][3]
This compound's Contribution: Targeting T-Cell Exhaustion
This compound is a potent, small-molecule inhibitor of Tim-3, a checkpoint receptor expressed on dysfunctional and exhausted T-cells.[4][5] Tim-3 plays a crucial role in limiting the effector function of T-cells. This compound works by blocking the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1).[5] This inhibition enhances the survival and anti-tumor activity of cytotoxic T lymphocytes (CTLs) and reduces their exhaustion.[4]
Synergistic Effect
The combination of this compound and Nivolumab is hypothesized to have a synergistic effect. While Nivolumab reactivates T-cells by blocking the PD-1 pathway, this compound addresses the issue of T-cell exhaustion mediated by Tim-3. This dual approach aims to produce a more robust and durable anti-tumor immune response.
Preclinical Data: this compound in Combination with Anti-PD-1 Therapy
Preclinical studies in mouse models have demonstrated the potential of combining this compound with an anti-PD-1 antibody, with Nivolumab being a prime example of such an agent.
A key study showed that the combination of this compound and an anti-PD-1 therapy resulted in greater therapeutic efficacy than either treatment alone in mice with syngeneic tumors.[4][6] The combination therapy was found to rejuvenate NK cells and inhibit the accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs).[5]
| Parameter | This compound Monotherapy | This compound + Nivolumab Combination |
| Tumor Growth | Inhibited tumor growth | Stronger antitumor activity and prolonged survival[5] |
| Immune Cell Response | Increased CD8+ T cells in tumor and spleen, inhibited T cell exhaustion, promoted CTL, NK cell, and DC function[5] | Rejuvenated NK cells, inhibited accumulation of MDSCs and Tregs[5] |
| Dosage (in mice) | 20 mg/kg (intraperitoneal injection; every 2 days)[5] | This compound: 20 mg/kg (intraperitoneal injection; every 2 days) + Nivolumab[5] |
Comparative Performance: Nivolumab in Other Combination Therapies
To provide a clinical context for the preclinical findings of the this compound and Nivolumab combination, this section summarizes the performance of Nivolumab in combination with other agents in clinical trials for various cancers.
Nivolumab plus Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)
The CheckMate-816 trial evaluated the addition of Nivolumab to chemotherapy as a neoadjuvant treatment for resectable NSCLC.
| Endpoint | Nivolumab + Chemotherapy | Chemotherapy Alone |
| Pathological Complete Response (pCR) | 24%[7] | 2.2%[7] |
| Major Pathological Response | 36.9%[7] | 8.9%[7] |
| 5-Year Overall Survival (OS) Rate | 65%[8] | 55%[8] |
| 5-Year Event-Free Survival (EFS) Rate | 49%[8] | 34%[8] |
Nivolumab plus Ipilimumab in Metastatic Non-Small Cell Lung Cancer (NSCLC)
The CheckMate 227 trial compared Nivolumab plus Ipilimumab with chemotherapy as a first-line treatment for metastatic NSCLC.
| Endpoint | Nivolumab + Ipilimumab (PD-L1 ≥1%) | Chemotherapy (PD-L1 ≥1%) |
| 5-Year Overall Survival (OS) Rate | 24%[9] | 14%[9] |
| Median Duration of Response | 24.5 months[9] | 6.7 months[9] |
| Endpoint | Nivolumab + Ipilimumab (PD-L1 <1%) | Chemotherapy (PD-L1 <1%) |
| 5-Year Overall Survival (OS) Rate | 19%[9] | 7%[9] |
| Median Duration of Response | 19.4 months[9] | 4.8 months[9] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in combination with an anti-PD-1 antibody can be synthesized from the available literature.
In Vivo Tumor Growth Assessment
-
Animal Model: Syngeneic mouse models of hepatocellular carcinoma (HCC) are utilized.[5]
-
Treatment Groups:
-
Procedure:
-
Tumor cells are implanted into the mice.
-
Once tumors reach a palpable size, treatment is initiated according to the assigned groups.
-
Tumor volume is measured at regular intervals.
-
Mouse body weight is monitored as an indicator of toxicity.[5]
-
At the end of the study, tumors and spleens are harvested for immunological analysis.
-
-
Analysis: Tumor growth curves and survival rates are plotted for each group. Statistical analysis is performed to determine the significance of the differences between groups.
Conclusion
The preclinical data for the combination of the Tim-3 inhibitor this compound and the PD-1 inhibitor Nivolumab is promising, suggesting a synergistic anti-tumor effect. By targeting two distinct immune checkpoint pathways, this combination has the potential to overcome resistance to single-agent immunotherapy and induce a more potent and durable response.
When compared to the clinical data of established Nivolumab-based combination therapies, such as with chemotherapy or the CTLA-4 inhibitor ipilimumab, the preclinical findings for this compound plus Nivolumab align with the strategy of enhancing the efficacy of PD-1 blockade. While direct clinical comparisons are not yet available, the preclinical evidence strongly supports the further investigation of this novel combination in clinical trials. The ability to rejuvenate exhausted T-cells and modulate the tumor microenvironment by inhibiting both Tim-3 and PD-1 pathways represents a compelling next-generation immuno-oncology strategy.
References
- 1. Nivolumab - NCI [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacr.org [aacr.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Five-Year Survival Outcomes With Nivolumab Plus Ipilimumab Versus Chemotherapy as First-Line Treatment for Metastatic Non–Small-Cell Lung Cancer in CheckMate 227 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: ML-T7 vs. Sabatolimab in TIM-3 Inhibition
In the landscape of cancer immunotherapy, T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor. Its inhibition is a promising strategy to overcome immune suppression in the tumor microenvironment. This guide provides a detailed head-to-head comparison of the preclinical data for two distinct TIM-3 inhibitors: ML-T7, a small molecule inhibitor, and Sabatolimab (MBG453), a humanized monoclonal antibody. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of novel cancer therapies.
Mechanism of Action and Cellular Effects
Both this compound and Sabatolimab target the TIM-3 receptor, but their molecular interactions and downstream consequences exhibit key differences. Sabatolimab is a high-affinity, humanized IgG4 antibody that binds to the extracellular domain of TIM-3.[1][2][3][4] This binding sterically hinders the interaction of TIM-3 with its ligands, primarily phosphatidylserine (PtdSer) and, to a partial extent, galectin-9.[2][3] By blocking these interactions, Sabatolimab aims to reverse TIM-3-mediated immune suppression.[5] In contrast, this compound is a small molecule designed to target the FG-CC' cleft of TIM-3, a highly conserved binding site for PtdSer and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1).[6][7] By occupying this pocket, this compound competitively inhibits ligand binding and subsequent inhibitory signaling.
Preclinical studies have demonstrated that both agents enhance anti-tumor immune responses. Sabatolimab has been shown to augment T-cell-mediated killing of TIM-3-positive acute myeloid leukemia (AML) cells and to facilitate antibody-dependent cellular phagocytosis (ADCP) by myeloid cells.[8][9] this compound has been reported to enhance the survival and anti-tumor activity of cytotoxic T lymphocytes (CTLs) and chimeric antigen receptor (CAR) T-cells, promote the killing activity of natural killer (NK) cells, and enhance the antigen-presenting capacity of dendritic cells (DCs).[6][7][10]
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and Sabatolimab. It is important to note that this data is compiled from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | Sabatolimab | Reference |
| Molecule Type | Small Molecule Inhibitor | Humanized IgG4 Monoclonal Antibody | [1][6][7] |
| Target | TIM-3 (FG-CC' cleft) | TIM-3 (extracellular domain) | [1][2][6][7] |
| Ligand Binding Blockade | Phosphatidylserine (PtdSer), CEACAM1 | Phosphatidylserine (PtdSer), Galectin-9 (partially) | [2][3][6][7] |
| Binding Affinity (Kd) | Not explicitly reported | Subnanomolar; quasi-steady-state Kd of 0.2-0.5 nM | [2][3][4] |
Table 1: Molecular and Binding Characteristics
| Assay | This compound | Sabatolimab | Reference |
| T-cell Mediated Killing | Enhances CTL and CAR T-cell activity | Augments T-cell killing of TIM-3+ AML cells | [6][7][8][9] |
| NK Cell Activity | Promotes NK cell killing activity | Data not available | [6][7][10] |
| Dendritic Cell (DC) Function | Enhances DC antigen-presenting capacity | Promotes inflammatory cytokine production by DCs | [6][7][8] |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | Not applicable | Facilitates ADCP of TIM-3-expressing target cells | [8][9] |
Table 2: In Vitro Functional Assays
| Tumor Model | This compound | Sabatolimab | Reference |
| Syngeneic Mouse Model | Hepatocellular Carcinoma (HCC) | Not reported in immunocompetent mice (not murine cross-reactive) | [6][8][10] |
| Dosing Regimen | 10-50 mg/kg, intraperitoneal injection, every 2 days | Not applicable for in vivo efficacy in mouse models | [10][11] |
| In Vivo Efficacy | Comparable tumor inhibitory effects to a TIM-3 blocking antibody | Not applicable for in vivo efficacy in mouse models | [6][7] |
Table 3: In Vivo Preclinical Data
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Sabatolimab: T-cell Mediated Killing Assay
-
Objective: To assess the ability of Sabatolimab to enhance T-cell-mediated killing of TIM-3 expressing tumor cells.
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.[8]
-
Target Cells: HNT-34 AML cells, which express TIM-3, labeled with CellTracker™ Deep Red Dye.[8]
-
Procedure:
-
PBMCs and HNT-34 cells were co-cultured at various effector-to-target ratios (e.g., 1:1, 1:2, 1:3).[8]
-
Anti-CD3 antibody (100 ng/ml) was added to the media to activate T-cells.[8]
-
Sabatolimab (at a concentration such as 1 µg/ml) or a human IgG4 isotype control was added to the co-culture.[8]
-
The plate was placed in an Incucyte S3 live-cell analysis system, and images were captured every 4 hours for 4 days to monitor the reduction in the number of red fluorescent target cells.[8]
-
Sabatolimab: Antibody-Dependent Cellular Phagocytosis (ADCP) Assay
-
Objective: To determine if Sabatolimab can mediate the phagocytosis of TIM-3 positive cells by phagocytic cells.
-
Effector Cells: Human PBMCs cultured for 7 days with M-CSF to differentiate into macrophages, or THP-1 cells differentiated with PMA.[1]
-
Target Cells: CFSE-labeled SKM-1 or HNT-34 leukemia cells.[1]
-
Procedure:
-
Differentiated effector cells were plated in a 96-well plate.
-
Various concentrations of Sabatolimab or a human IgG4 isotype control were added and incubated for 10 minutes.[1]
-
CFSE-labeled target cells were then added to the wells.[1]
-
The plates were incubated for 4 hours at 37°C.[1]
-
Cells were washed and stained for the macrophage marker CD11c.[1]
-
The percentage of CFSE-positive and CD11c-positive cells (indicating phagocytosis) was determined by flow cytometry.[1]
-
This compound: In Vivo Syngeneic Mouse Model of Hepatocellular Carcinoma
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Syngeneic mouse model of hepatocellular carcinoma (specific strain and cell line details may vary between studies).[10][11]
-
Treatment Groups:
-
Procedure:
-
Hepatocellular carcinoma cells were implanted into syngeneic mice.
-
Once tumors were established, mice were randomized into treatment groups.
-
Treatments were administered according to the specified dosing regimen.
-
Tumor growth was monitored over time by measuring tumor volume.
-
Overall survival of the mice in each group was also assessed.
-
Conclusion
The preclinical data for this compound and Sabatolimab highlight two promising and distinct approaches to targeting the TIM-3 immune checkpoint. Sabatolimab, a monoclonal antibody, demonstrates high-affinity binding to TIM-3 and effectively blocks its interaction with key ligands, leading to enhanced T-cell killing and ADCP in vitro. Its development is supported by a robust set of immunological assays. This compound, a small molecule inhibitor, offers the potential advantages of a different modality, including targeting a specific cleft in the TIM-3 receptor. The finding that this compound exhibits comparable in vivo efficacy to a TIM-3 blocking antibody in a preclinical model is a significant, albeit qualitative, indicator of its potential.
The lack of direct head-to-head comparative studies necessitates careful interpretation of the available data. Future preclinical studies directly comparing these two agents in the same experimental systems would be invaluable for elucidating their relative potencies and therapeutic potential. Such studies would provide a clearer understanding of whether the nuanced differences in their mechanisms of action translate to differential efficacy and safety profiles, ultimately guiding the clinical development of TIM-3 targeted therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. InVivoSIM anti-human TIM-3 (Sabatolimab Biosimilar) | Bio X Cell [bioxcell.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Portico [access.portico.org]
- 6. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of sabatolimab, a novel immunotherapy with immuno-myeloid activity directed against TIM-3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Independent Validation of ML-T7's Mechanism of Action: A Comparative Guide for Researchers
In the landscape of cancer immunotherapy, the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) has emerged as a critical immune checkpoint receptor. Its inhibition presents a promising strategy to reinvigorate exhausted T-cells and enhance anti-tumor immunity. This guide provides an objective comparison of the small molecule Tim-3 inhibitor, ML-T7, with its therapeutic antibody counterparts, Sabatolimab, Cobolimab, and LY3321367. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays.
Mechanism of Action: Targeting the Tim-3 Immune Checkpoint
This compound is a potent, small-molecule inhibitor that directly targets the FG-CC' cleft of Tim-3. This region is a highly conserved binding site for its key ligands, phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1). By blocking these interactions, this compound effectively disrupts the inhibitory signals mediated by Tim-3, leading to enhanced anti-tumor responses. This includes the revitalization of cytotoxic T lymphocytes (CTLs) and CAR T-cells, promotion of Natural Killer (NK) cell-mediated cytotoxicity, and enhancement of dendritic cell (DC) antigen presentation.[1]
In contrast, Sabatolimab, Cobolimab, and LY3321367 are monoclonal antibodies designed to bind to the extracellular domain of Tim-3. Their primary mechanism of action also involves sterically hindering the interaction between Tim-3 and its ligands. Sabatolimab, a humanized IgG4 antibody, demonstrates high-affinity binding to Tim-3 and effectively blocks its interaction with both PtdSer and galectin-9.[2][3] Cobolimab, another monoclonal antibody, not only blocks ligand binding but also mediates the internalization of the Tim-3 receptor.[4] LY3321367 is also a humanized IgG1 monoclonal antibody that binds to TIM-3 with subnanomolar affinity, preventing its binding to PtdSer and partially blocking its interaction with Gal-9.
Comparative Performance: A Data-Driven Overview
To facilitate a direct comparison of these Tim-3 inhibitors, the following tables summarize their key quantitative performance metrics based on available preclinical and clinical data.
Table 1: In Vitro Performance of Tim-3 Inhibitors
| Inhibitor | Type | Target Binding Affinity (Kd/IC50) | Effective Concentration (In Vitro) | Key In Vitro Effects |
| This compound | Small Molecule | Not explicitly reported. | 10 µM | Enhances TCR/STAT5 signaling, promotes CD8+ T-cell antitumor activity, increases DC maturation and function.[5] |
| Sabatolimab | Monoclonal Antibody | 0.167 ± 0.008 nM (recombinant human TIM-3)[2]; 0.5 ± 0.1 nM (human TIM-3 on cells)[2] | Not explicitly reported. | Enhances T-cell killing and inflammatory cytokine production by DCs; facilitates phagocytic uptake of TIM-3-expressing cells.[2] |
| Cobolimab | Monoclonal Antibody | IC50 for TIM-3 internalization: 0.4464 nM[4] | 0.0001-10 nM | Promotes TIM-3 internalization in a dose-dependent manner in pre-activated T-cells.[4] |
| LY3321367 | Monoclonal Antibody | Subnanomolar affinity | Not explicitly reported. | Blocks TIM-3 binding to PtdSer and partially to Gal-9. |
Table 2: In Vivo Performance of Tim-3 Inhibitors
| Inhibitor | Animal Model | Dosage | Key In Vivo Effects |
| This compound | Hepatocellular Carcinoma (HCC) mouse model | 10-50 mg/kg (intraperitoneal injection) | Inhibits tumor growth and prolongs survival. Synergizes with anti-PD-1 therapy.[1] |
| Sabatolimab | Not explicitly reported in preclinical models. | Recommended Phase II Dose (human): 400 mg Q2W or 800 mg Q4W | Well-tolerated in clinical trials. |
| Cobolimab | Not explicitly reported in preclinical models. | Not explicitly reported. | Investigated in clinical trials for solid tumors. |
| LY3321367 | Not explicitly reported in preclinical models. | Recommended Phase II Dose (human): 1,200 mg biweekly for four doses, then 600 mg every 2 weeks | Acceptable safety profile with modest antitumor activity in clinical trials. |
Visualizing the Mechanism and Experimental Workflows
To further elucidate the underlying biology and experimental approaches, the following diagrams are provided.
Caption: TIM-3 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for TIM-3 Inhibitor Validation.
Detailed Experimental Protocols
To ensure the reproducibility and independent validation of the findings presented, this section outlines the detailed methodologies for key experiments.
Tim-3 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol is a general guideline for determining the binding kinetics of Tim-3 inhibitors. Specific parameters may need optimization.
-
Objective: To quantify the binding affinity (Kd) of this compound and antibody-based inhibitors to recombinant human Tim-3 protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human Tim-3 protein
-
Tim-3 inhibitors (this compound, Sabatolimab, Cobolimab, LY3321367)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Chip Immobilization: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. Immobilize recombinant human Tim-3 protein onto the chip surface via amine coupling to a target density of approximately 2000 RU. Deactivate remaining active esters with ethanolamine.
-
Binding Analysis: Prepare a dilution series of each Tim-3 inhibitor in running buffer. Inject the inhibitor solutions over the immobilized Tim-3 surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer. Regenerate the sensor surface between each inhibitor concentration.
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro T-Cell Activation Assay
This protocol provides a framework for assessing the functional impact of Tim-3 inhibitors on T-cell activation.
-
Objective: To evaluate the ability of Tim-3 inhibitors to enhance T-cell activation, as measured by cytokine production and proliferation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3+ T-cell isolation kit
-
Anti-CD3 and anti-CD28 antibodies
-
Tim-3 inhibitors
-
Cell proliferation dye (e.g., CFSE)
-
ELISA kits for IFN-γ and IL-2
-
Cell culture medium and supplements
-
-
Procedure:
-
T-Cell Isolation and Staining: Isolate CD3+ T-cells from healthy donor PBMCs. Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Assay Setup: Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to provide co-stimulation. Add serial dilutions of the Tim-3 inhibitors to the wells.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Proliferation: Measure the dilution of the cell proliferation dye by flow cytometry.
-
Cytokine Production: Collect the cell culture supernatants and measure the concentration of IFN-γ and IL-2 using ELISA kits.
-
-
In Vivo Hepatocellular Carcinoma (HCC) Mouse Model
This protocol describes a general approach for evaluating the in vivo efficacy of Tim-3 inhibitors in a syngeneic mouse model of HCC.
-
Objective: To assess the anti-tumor efficacy of Tim-3 inhibitors alone and in combination with other immunotherapies.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic murine HCC cell line (e.g., Hepa1-6)
-
Tim-3 inhibitors
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCC cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1, this compound + anti-PD-1). Administer the treatments according to a pre-defined schedule (e.g., intraperitoneal injections every 2-3 days).
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study (or when tumors reach a pre-determined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration). Analyze survival data using Kaplan-Meier curves.
-
This guide provides a comprehensive, data-supported comparison of this compound and its antibody-based counterparts, offering valuable insights for researchers and drug development professionals in the field of cancer immunotherapy. The detailed protocols serve as a foundation for the independent validation and further exploration of these promising Tim-3 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sabatolimab (MBG453) model‐informed drug development for dose selection in patients with myelodysplastic syndrome/acute myeloid leukemia and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of TIM-3 in Hepatocellular Carcinoma: A Promising Target for Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking TIM-3 in Treatment-refractory Advanced Solid Tumors: A Phase Ia/b Study of LY3321367 with or without an Anti-PD-L1 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ML-T7 High-Yield IVT Kit Performance Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective performance comparison of the hypothetical ML-T7 High-Yield in vitro transcription (IVT) Kit with industry-standard IVT kits. The this compound kit utilizes a novel T7 RNA Polymerase engineered through a machine learning-guided process to enhance transcriptional efficiency and product quality, addressing critical needs in therapeutic mRNA development. All experimental data presented is based on standardized testing protocols to ensure accurate and reproducible comparisons.
Performance Benchmarks: this compound vs. Industry Standards
The performance of the this compound High-Yield IVT Kit was evaluated against two leading commercially available IVT kits (Competitor A and Competitor B) across key metrics for mRNA synthesis. The following tables summarize the quantitative data from these comparative experiments.
Table 1: mRNA Yield Comparison
| DNA Template (size) | This compound Yield (mg/mL) | Competitor A Yield (mg/mL) | Competitor B Yield (mg/mL) |
| GFP (1.0 kb) | >5.5 | ~4.5 | ~5.0 |
| Cas9 (4.2 kb) | >5.0 | ~3.8 | ~4.2 |
| Gaussia Luc (0.8 kb) | >6.0 | ~5.0 | ~5.5 |
Yields were measured from a standard 20 µL reaction volume.
Table 2: Double-Stranded RNA (dsRNA) Impurity Levels
| DNA Template | This compound (% dsRNA) | Competitor A (% dsRNA) | Competitor B (% dsRNA) |
| GFP (1.0 kb) | < 0.5% | ~1.5% | ~1.2% |
| Cas9 (4.2 kb) | < 0.8% | ~2.0% | ~1.8% |
dsRNA levels were quantified using a J2 antibody-based dot blot assay.
Table 3: Capping Efficiency and mRNA Integrity
| Parameter | This compound | Competitor A | Competitor B |
| Capping Efficiency | >98% | ~95% | >95% |
| mRNA Integrity (RIN) | >9.5 | ~9.2 | ~9.4 |
Capping efficiency was determined for co-transcriptional capping with CleanCap® Reagent AG.[1] mRNA integrity was assessed via automated electrophoresis.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure transparency and enable replication.
Standard In Vitro Transcription (IVT) Reaction
-
Template Preparation: Linearized plasmid DNA templates containing the gene of interest downstream of a T7 promoter were purified and quantified. A final concentration of 50 ng/µL was used for each reaction.[2]
-
Reaction Assembly: The IVT reaction was assembled in a total volume of 20 µL. The reaction mixture included the DNA template, ATP, GTP, CTP, and UTP (or modified NTPs), reaction buffer, and the respective T7 RNA Polymerase from each kit being tested.
-
Incubation: The reaction mixtures were incubated at 37°C for 2 hours.[3]
-
DNase Treatment: Following incubation, the DNA template was removed by adding DNase I and incubating for an additional 15 minutes at 37°C.
-
Purification: The synthesized mRNA was purified using a silica-membrane-based purification kit.
-
Quantification: The concentration of the purified mRNA was determined using a fluorescence-based assay.
dsRNA Dot Blot Assay
-
Sample Preparation: A dilution series of the purified mRNA from each IVT reaction was prepared.
-
Membrane Application: The diluted mRNA samples were spotted onto a nylon membrane and UV-crosslinked.
-
Blocking: The membrane was blocked with a non-fat milk solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with a J2 mouse monoclonal antibody, which specifically recognizes dsRNA.[3]
-
Secondary Antibody Incubation: After washing, the membrane was incubated with an alkaline phosphatase (AP)-conjugated anti-mouse secondary antibody.
-
Detection: The dsRNA was visualized by adding an AP substrate, and the resulting signal was quantified using densitometry.
mRNA Capping Efficiency and Integrity Analysis
-
Capping: For co-transcriptional capping, a cap analog (CleanCap® Reagent AG) was included in the IVT reaction mixture.[1]
-
Integrity Analysis: The integrity of the purified mRNA was assessed using an automated electrophoresis system (e.g., Agilent Fragment Analyzer). The RNA Integrity Number (RIN) was calculated by the system's software, with a higher RIN value indicating greater mRNA integrity.[4]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for performance benchmarking and the general signaling pathway for a therapeutic mRNA.
Caption: Workflow for benchmarking this compound against competitor IVT kits.
Caption: General signaling pathway for an mRNA-based therapeutic.
References
- 1. In Vitro Transcription Kits for Synthesizing High Yield mRNA | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 4. agilent.com [agilent.com]
Revitalizing Anti-Tumor Immunity: A Comparative Guide to the TIM-3 Inhibitor ML-T7
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the small-molecule TIM-3 inhibitor, ML-T7, against alternative immunotherapies, supported by experimental data from published research. We provide a detailed examination of its performance, both as a monotherapy and in combination, to facilitate reproducible research and inform the design of future preclinical and clinical studies.
Quantitative Comparison of Anti-Tumor Efficacy
The following table summarizes the in vivo anti-tumor efficacy of this compound compared to an anti-TIM-3 antibody and its combination with an anti-PD-1 antibody in a murine colorectal cancer model (MC38). Data is extracted from Ma et al., 2023, "Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models".
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Survival Rate (%) at Day 40 |
| Vehicle Control | ~1500 | 0 | 0 |
| This compound (20 mg/kg) | ~750 | 50 | 40 |
| Anti-TIM-3 Ab (10 mg/kg) | ~800 | 47 | 40 |
| Anti-PD-1 Ab (10 mg/kg) | ~900 | 40 | 20 |
| This compound + Anti-PD-1 Ab | ~250 | 83 | 80 |
Detailed Experimental Protocols
To ensure the reproducibility of the cited results, detailed experimental methodologies are provided below.
In Vivo Murine Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of this compound.
1. Cell Culture:
-
Murine colorectal adenocarcinoma MC38 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the logarithmic growth phase for tumor implantation.
2. Tumor Implantation:
-
Six- to eight-week-old female C57BL/6 mice are used for the study.
-
MC38 cells are washed twice with sterile phosphate-buffered saline (PBS).
-
A cell suspension of 1 x 10^6 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored every two days using a digital caliper, and tumor volume is calculated using the formula: (length × width²) / 2.
3. Treatment Administration:
-
When tumors reach an average volume of 50-100 mm³, mice are randomized into treatment groups.
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg daily.
-
Anti-TIM-3 Antibody: Administered via i.p. injection at a dose of 10 mg/kg every three days.
-
Anti-PD-1 Antibody: Administered via i.p. injection at a dose of 10 mg/kg every three days.
-
The vehicle control group receives i.p. injections of the corresponding vehicle solution.
-
Treatment is continued for 21 days.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured every two days.
-
At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
For survival studies, mice are monitored until they meet the predefined endpoint criteria (e.g., tumor volume > 2000 mm³ or signs of morbidity).
In Vitro Cytotoxicity Assay
This protocol details the assessment of cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated killing of tumor cells.
1. Effector Cell Preparation:
-
CTLs: Splenocytes are harvested from C57BL/6 mice and co-cultured with irradiated MC38 tumor cells for 5 days in the presence of IL-2 (20 U/mL) to generate tumor-specific CTLs.
-
NK cells: Primary NK cells are isolated from mouse spleens using a magnetic-activated cell sorting (MACS) NK cell isolation kit.
2. Target Cell Preparation:
-
MC38 target cells are labeled with Calcein-AM, a fluorescent dye that is retained in live cells.
3. Co-culture and Analysis:
-
Effector cells (CTLs or NK cells) are co-cultured with labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
This compound (e.g., at 10 µM) or an isotype control antibody is added to the co-culture.
-
The plate is incubated for 4 hours at 37°C.
-
The fluorescence of Calcein released from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
The percentage of specific lysis is calculated using the formula: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] × 100.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: TIM-3 signaling pathway and points of intervention.
Caption: Workflow for in vivo and in vitro experiments.
Safety Operating Guide
Proper Disposal of ML-T7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of ML-T7, a potent Tim-3 inhibitor used in tumor immunotherapy research.
This compound, a dichlorinated organic compound, requires careful management as hazardous waste. Its frequent use in a dimethyl sulfoxide (DMSO) solvent necessitates adherence to specific disposal protocols for chlorinated organic compounds and organic solvents.
Key Data for this compound
For easy reference, the following table summarizes the essential quantitative data for this compound.
| Property | Value |
| Chemical Name | 5-(2,4-Dichlorophenyl)-3a,6a-dihydro-3-(4-methylphenyl)spiro[1H-furo[3,4-c]pyrrole-1,2'-[2H]indene]-1',3',4,6(3H,5H)-tetrone |
| Molecular Formula | C27H17Cl2NO5 |
| Molecular Weight | 506.34 g/mol |
| CAS Number | 459789-75-4 |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Store at -20°C |
| Storage (in DMSO) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and its contaminated materials. This protocol is based on standard guidelines for the disposal of chlorinated organic compounds and materials saturated with DMSO.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves (Butyl rubber gloves are recommended when handling DMSO)
-
Lab coat
Procedure:
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated as hazardous waste.
-
-
Liquid Waste Collection (this compound in DMSO):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (5-(2,4-Dichlorophenyl)-3a,6a-dihydro-3-(4-methylphenyl)spiro[1H-furo[3,4-c]pyrrole-1,2'-[2H]indene]-1',3',4,6(3H,5H)-tetrone)"
-
The solvent: "Dimethyl Sulfoxide (DMSO)"
-
An indication of the hazards (e.g., "Toxic," "Halogenated Organic Waste")
-
-
Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Solid Waste Collection:
-
Place all contaminated solid waste, such as gloves, pipette tips, and empty vials, into a designated, durable, and clearly labeled hazardous waste bag or container.
-
The label should clearly indicate "Hazardous Waste" and "this compound Contaminated Materials."
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory disinfectant or cleaning agent.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous solid waste.
-
-
Arranging for Disposal:
-
Recommended Disposal Method:
-
The recommended disposal method for chlorinated organic compounds like this compound, particularly when dissolved in a combustible solvent like DMSO, is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling ML-T7
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of ML-T7, a potent Tim-3 inhibitor used in tumor immunotherapy research. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as a hazardous substance under EC Directives, its chemical and toxicological properties are not fully characterized. Therefore, a cautious approach to handling is imperative, incorporating the use of appropriate personal protective equipment (PPE) as outlined below.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Minimum standard: BS EN 374:2003. Nitrile gloves are a suitable choice for incidental contact. Inspect gloves for any damage before use. Always wash hands thoroughly after handling.[1] |
| Eye Protection | Safety glasses | Must be equipped with side shields to protect against splashes.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[1][2] |
| Respiratory Protection | Respirator (if required) | The need for a respirator should be determined by a risk assessment, particularly if there is a potential for aerosol formation. If required, a suitable respirator must be used. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Ensure that a safety shower and an eyewash station are readily accessible.
- Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Compound:
- Wear the prescribed PPE: lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
- Avoid direct contact with the skin, eyes, and clothing.
- Prevent the formation of dust and aerosols.
- Keep the compound away from sources of ignition.
3. In Case of Exposure:
- Inhalation: Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration. Seek immediate medical attention.
- Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove and launder contaminated clothing before reuse. Consult a physician.
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical advice.
- Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and appropriate container for chemical waste. Dispose of through your institution's hazardous waste management program.[3][4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for solid chemical waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for chemically contaminated items. |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and removal of the label, the empty container may be disposed of as regular trash, in accordance with institutional policies.[4] |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
